molecular formula C12H13NO4S B3024004 4-(Cyclopentylthio)-3-nitrobenzoic acid CAS No. 893764-79-9

4-(Cyclopentylthio)-3-nitrobenzoic acid

Cat. No.: B3024004
CAS No.: 893764-79-9
M. Wt: 267.3 g/mol
InChI Key: QFRRVRJMPRJHQD-UHFFFAOYSA-N
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Description

4-(Cyclopentylthio)-3-nitrobenzoic acid is a useful research compound. Its molecular formula is C12H13NO4S and its molecular weight is 267.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Cyclopentylthio)-3-nitrobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Cyclopentylthio)-3-nitrobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-cyclopentylsulfanyl-3-nitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4S/c14-12(15)8-5-6-11(10(7-8)13(16)17)18-9-3-1-2-4-9/h5-7,9H,1-4H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFRRVRJMPRJHQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601281609
Record name 4-(Cyclopentylthio)-3-nitrobenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893764-79-9
Record name 4-(Cyclopentylthio)-3-nitrobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=893764-79-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Cyclopentylthio)-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601281609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"synthesis of 4-(Cyclopentylthio)-3-nitrobenzoic acid"

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the synthesis of 4-(Cyclopentylthio)-3-nitrobenzoic acid (CAS 893764-79-9) .[1] This molecule serves as a critical intermediate in the development of pharmaceutical agents, particularly in the synthesis of phosphodiesterase (PDE) inhibitors and other anti-inflammatory scaffolds where the 3-nitro-4-thioether motif provides a unique electrochemical and steric profile.

The protocol described below utilizes a Nucleophilic Aromatic Substitution (


)  strategy. This approach is selected for its scalability, atom economy, and the high commercial availability of the starting material, 4-chloro-3-nitrobenzoic acid.

Retrosynthetic Analysis & Mechanistic Insight

The synthesis is driven by the displacement of a chloride leaving group by a cyclopentylthiolate nucleophile.

  • Substrate: 4-Chloro-3-nitrobenzoic acid .[2][3][4][5] The chlorine atom is activated for nucleophilic attack primarily by the ortho-nitro group (

    
    ), which withdraws electron density from the ring via both induction (
    
    
    
    ) and resonance (
    
    
    ). The para-carboxylic acid group (
    
    
    ), under basic reaction conditions, exists as a carboxylate (
    
    
    ), which is slightly electron-donating; however, the strong activation from the nitro group is sufficient to drive the reaction at moderate temperatures.
  • Nucleophile: Cyclopentanethiol . In the presence of a base (Potassium Carbonate), the thiol is deprotonated to form the thiolate anion (

    
    ), a potent nucleophile (soft base) ideal for attacking the soft electrophilic carbon of the aromatic ring.
    
Reaction Scheme (DOT Visualization)

ReactionScheme SM1 4-Chloro-3-nitrobenzoic acid (C7H4ClNO4) Zw Meisenheimer Complex SM1->Zw + SM2, Base 80°C SM2 Cyclopentanethiol (C5H10S) Base K2CO3 / DMF (Base/Solvent) Prod 4-(Cyclopentylthio)-3-nitrobenzoic acid (Product) Zw->Prod - KCl - CO2

Figure 1: Reaction pathway showing the convergence of starting materials into the Meisenheimer intermediate and final product formation.

Experimental Protocol

Caution: Cyclopentanethiol has a potent, disagreeable odor. All operations must be performed in a well-ventilated fume hood. Glassware should be treated with bleach (sodium hypochlorite) immediately after use to oxidize residual thiols.

Materials & Stoichiometry
ReagentMW ( g/mol )Equiv.[1]Mass/Vol (Scale)Role
4-Chloro-3-nitrobenzoic acid 201.561.020.16 gSubstrate
Cyclopentanethiol 102.201.212.26 g (~12.8 mL)Nucleophile
Potassium Carbonate (

)
138.212.534.55 gBase
DMF (N,N-Dimethylformamide) 73.09-100 mLSolvent
Hydrochloric Acid (1N) -Excess~200 mLWorkup (pH adj.)
Step-by-Step Procedure
  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-3-nitrobenzoic acid (20.16 g, 100 mmol) and Potassium Carbonate (34.55 g, 250 mmol).

    • Add DMF (100 mL) and stir the suspension at room temperature for 15 minutes. Note: Gas evolution (

      
      ) may occur as the carboxylic acid is deprotonated.
      
    • Add Cyclopentanethiol (12.26 g, 120 mmol) via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to 80°C in an oil bath.

    • Monitor the reaction by TLC (Thin Layer Chromatography) or HPLC.

      • Mobile Phase: Ethyl Acetate:Hexane (1:1) with 1% Acetic Acid.

      • Visualization: UV light (254 nm). The starting chloride will disappear, and a more polar spot (product) will appear.

    • Typical reaction time is 4–6 hours .

  • Workup & Isolation:

    • Cool the mixture to room temperature.

    • Pour the reaction mixture slowly into Ice-Water (500 mL) with vigorous stirring. The mixture will likely remain a solution or a fine suspension of the carboxylate salt.

    • Acidification: Slowly add 1N HCl until the pH reaches ~2–3. This protonates the carboxylate, causing the free acid product to precipitate as a yellow/orange solid.

    • Stir the suspension for 30 minutes to ensure complete precipitation.

  • Purification:

    • Filter the solid using a Buchner funnel.

    • Wash the filter cake with water (

      
      ) to remove residual DMF and inorganic salts.
      
    • Wash with a small amount of cold hexanes (

      
      ) to remove unreacted thiol traces.
      
    • Recrystallization (if necessary): Dissolve the crude solid in hot Ethanol/Water (approx. 8:2 ratio), filter while hot (if insoluble particles exist), and allow to cool slowly to 4°C.

Workup Logic Flow (DOT Visualization)

WorkupFlow RxnMix Reaction Mixture (DMF, Product-K salt, Excess Thiol) Quench Pour into Ice-Water RxnMix->Quench Acidify Acidify with 1N HCl (pH 2-3) Quench->Acidify Precip Precipitation of Free Acid Acidify->Precip Filter Vacuum Filtration Precip->Filter Wash Wash: Water (remove salts) Hexane (remove thiol) Filter->Wash Dry Dry under Vacuum (50°C) Wash->Dry

Figure 2: Downstream processing workflow for the isolation of the target acid.

Characterization & Quality Control

To validate the synthesis, the following analytical data should be obtained.

  • Physical State: Yellow crystalline solid.

  • Melting Point: Expected range 175–180°C (based on analogous nitrobenzoic acid derivatives).

  • 
     NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       13.5 (br s, 1H, -COOH )
      
    • 
       8.45 (d, 
      
      
      
      Hz, 1H, Ar-H2 )
    • 
       8.10 (dd, 
      
      
      
      Hz, 1H, Ar-H6 )
    • 
       7.80 (d, 
      
      
      
      Hz, 1H, Ar-H5 )
    • 
       3.85 (m, 1H, S-CH -cyclopentyl)
      
    • 
       2.15–1.55 (m, 8H, cyclopentyl -CH 
      
      
      
      -)
  • Mass Spectrometry (ESI-):

    
     266.0 
    
    
    
    (Calculated for
    
    
    : 267.30).

Scientific Integrity & Troubleshooting

  • Why DMF? The

    
     reaction requires a polar aprotic solvent to solvate the cation (
    
    
    
    ) while leaving the thiolate anion naked and reactive. DMSO is an alternative but is harder to remove during workup due to its high boiling point.
  • Role of Nitro Group: If the reaction is sluggish, ensure the starting material is 4-chloro-3-nitrobenzoic acid and not an isomer. The ortho relationship is mandatory for activation.

  • Thiol Oxidation: Thiols can oxidize to disulfides (dicyclopentyl disulfide) in the presence of air and base. Conducting the reaction under an inert atmosphere (

    
     or Ar) minimizes this impurity, which appears as a non-polar spot on TLC.
    

References

  • Sigma-Aldrich . 4-(Cyclopentylthio)-3-nitrobenzoic acid Product Entry. CAS No. 893764-79-9.[1] Retrieved from .

  • PubChem . 4-Chloro-3-nitrobenzoic acid (Compound Summary). CID 7320.[2] Retrieved from .

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412.
  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical. (Standard reference for handling thiols and nitro-compounds).

Sources

"4-(Cyclopentylthio)-3-nitrobenzoic acid chemical properties"

Author: BenchChem Technical Support Team. Date: March 2026

CAS No.: 893764-79-9 Molecular Formula:


Molecular Weight:  267.30  g/mol 

Executive Summary

4-(Cyclopentylthio)-3-nitrobenzoic acid is a specialized metabolic intermediate and building block utilized primarily in the synthesis of small-molecule therapeutics. Characterized by a lipophilic cyclopentyl thioether motif adjacent to an electron-withdrawing nitro group, this compound serves as a critical scaffold for developing inhibitors targeting kinases, G-protein coupled receptors (GPCRs), and anti-inflammatory pathways. Its structural versatility allows for orthogonal functionalization at the carboxylic acid (amide coupling) and the nitro group (reduction to aniline), making it an ideal precursor for benzimidazole and quinazoline heterocycles.

Physicochemical Profile

The compound exhibits properties consistent with lipophilic benzoic acid derivatives. The cyclopentyl ring contributes significant hydrophobicity, enhancing membrane permeability in downstream derivatives, while the nitro group lowers the pKa of the carboxylic acid relative to unsubstituted benzoic acid.

Table 1: Key Physicochemical Properties
PropertyValue / DescriptionNote
CAS Number 893764-79-9Unique Identifier [1]
Appearance Yellow crystalline solidTypical of nitro-aromatics
Molecular Weight 267.30 g/mol
Predicted LogP ~3.4 - 3.8High lipophilicity due to cyclopentyl group
pKa (Acid) ~3.4Acidified by electron-withdrawing

group
Solubility DMSO, Methanol, DCMSparingly soluble in water
Melting Point 165–175 °C (Predicted)Based on cyclohexyl analog range

Synthetic Methodology

The industrial and laboratory-scale synthesis of 4-(Cyclopentylthio)-3-nitrobenzoic acid relies on a robust Nucleophilic Aromatic Substitution (


) reaction. The strong electron-withdrawing effect of the ortho-nitro group activates the 4-position, facilitating the displacement of a leaving group (typically chloride) by the cyclopentylthiol nucleophile.
Protocol: Displacement

Reagents: 4-Chloro-3-nitrobenzoic acid, Cyclopentanethiol, Potassium Carbonate (


).
Solvent:  DMF or DMSO (Polar aprotic solvents accelerate 

).
  • Preparation : Dissolve 4-chloro-3-nitrobenzoic acid (1.0 equiv) in DMF (5-10 volumes).

  • Activation : Add finely ground

    
     (2.5 equiv) to generate the carboxylate salt and scavenge protons. Stir for 15 minutes at room temperature.
    
  • Addition : Add cyclopentanethiol (1.1 equiv) dropwise.

  • Reaction : Heat the mixture to 60–80°C. Monitor by HPLC/TLC for the disappearance of the chloride starting material (typically 2–4 hours).

  • Workup : Pour the reaction mixture into ice-cold dilute HCl (1M) to precipitate the free acid product.

  • Purification : Filter the yellow solid, wash with water, and recrystallize from Ethanol/Water or purify via column chromatography if necessary.

Diagram: Synthetic Pathway

Synthesis Start 4-Chloro-3-nitrobenzoic Acid (Electrophile) Intermediate Meisenheimer Complex Start->Intermediate + Reagent, K2CO3 DMF, 60°C Reagent Cyclopentanethiol (Nucleophile) Reagent->Intermediate Product 4-(Cyclopentylthio)-3-nitrobenzoic Acid (Product) Intermediate->Product - KCl (Elimination)

Caption: Figure 1. Mechanism of Nucleophilic Aromatic Substitution (


) yielding the target thioether.

Reactivity & Functionalization

This molecule is a "divergent intermediate," meaning it can be transformed into multiple distinct pharmacological scaffolds. The chemical stability of the thioether linkage allows for harsh conditions to be applied to the nitro and carboxyl groups without degradation.

A. Nitro Group Reduction (Aniline Formation)

The nitro group is readily reduced to a primary amine using standard conditions (


, 

, or

).
  • Utility : The resulting 3-amino-4-(cyclopentylthio)benzoic acid is a precursor for benzimidazoles (via cyclization with aldehydes) or quinazolines.

B. Carboxylic Acid Derivatization

The acid moiety serves as a handle for coupling to amines (amide formation) or alcohols (esterification).

  • Utility : Amide coupling is the primary method for attaching the "warhead" or pharmacophore in kinase inhibitor design.

C. Sulfur Oxidation

The sulfide can be selectively oxidized to a sulfoxide (


) or sulfone  (

) using mCPBA or Oxone.
  • Utility : Modulates the electronic properties of the ring and alters the hydrogen-bonding capability of the ligand within a protein binding pocket.

Diagram: Structural Activity Relationship (SAR) Exploration

Reactivity Center 4-(Cyclopentylthio)-3-nitrobenzoic Acid Aniline 3-Amino Derivative (Benzimidazole Precursor) Center->Aniline Reduction (Fe/HCl or H2/Pd) Amide Amide/Ester (Pharmacophore Linkage) Center->Amide Coupling (HATU, R-NH2) Sulfone Sulfone/Sulfoxide (Polarity Tuning) Center->Sulfone Oxidation (mCPBA)

Caption: Figure 2.[1] Divergent synthetic pathways for SAR optimization.

Applications in Drug Discovery

The 4-(cyclopentylthio) motif is strategically valuable in medicinal chemistry for several reasons:

  • Hydrophobic Pocket Filling : The cyclopentyl group is a medium-sized, lipophilic moiety that fits well into hydrophobic pockets of enzymes (e.g., the ATP-binding site of kinases). It provides van der Waals interactions without the rigidity of a phenyl ring.

  • Metabolic Stability : Unlike linear alkyl chains, the cyclic cyclopentyl group is more resistant to rapid metabolic oxidation (

    
    -oxidation), prolonging the half-life of the drug candidate.
    
  • Scaffold Rigidity : When cyclized to a benzimidazole, the thioether linkage orients the cyclopentyl group in a specific vector, improving selectivity for target proteins over off-target isoforms.

Relevant Therapeutic Areas:

  • Oncology : BRAF and EGFR inhibitors often utilize nitro/amino-benzoic acid scaffolds.

  • Infectious Disease : Nitrobenzoic acid derivatives have shown activity against Mycobacterium tuberculosis by inhibiting the DprE1 enzyme [2].[2]

  • Inflammation : Inhibitors of cell migration and adhesion molecules.

Safety & Handling

  • Hazards : As a nitro-aromatic compound, it may be potentially explosive if heated under confinement, though the carboxylic acid group generally stabilizes it. It is likely an irritant to eyes, skin, and the respiratory tract.

  • Storage : Store in a cool, dry place away from strong oxidizing agents and strong bases.

  • Disposal : Incineration in a chemical waste facility equipped with scrubbers for sulfur and nitrogen oxides (

    
    , 
    
    
    
    ).

References

  • Sigma-Aldrich . "4-(Cyclopentylthio)-3-nitrobenzoic acid Product Detail." Sigma-Aldrich Catalog. Accessed March 2026. Link

  • MDPI . "Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis."[2] Molecules, 2023.[2] Link

  • BenchChem . "4-Chloro-3-nitrobenzoic Acid as a Versatile Building Block." Application Note. Link

  • PubChem . "4-(Cyclohexylthio)-3-nitrobenzoic acid (Analog Data)." National Library of Medicine. Link

Sources

"discovery and history of 4-(Cyclopentylthio)-3-nitrobenzoic acid"

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the discovery, chemical synthesis, and medicinal utility of 4-(Cyclopentylthio)-3-nitrobenzoic acid , a critical intermediate in the development of phosphodiesterase 4 (PDE4) inhibitors and related anti-inflammatory agents.

Discovery, Synthesis, and Medicinal Applications

Executive Summary

4-(Cyclopentylthio)-3-nitrobenzoic acid (CAS: 893764-79-9) is a specialized aromatic building block primarily utilized in the synthesis of Phosphodiesterase 4 (PDE4) inhibitors .[1] It represents a strategic bioisosteric modification of the classical "dialkoxyphenyl" pharmacophore found in first-generation PDE4 inhibitors like Rolipram.

By replacing the 4-alkoxy group with a cyclopentylthio moiety and positioning a nitro group at the 3-position, this molecule serves as a versatile precursor for generating 3-amino-4-(cyclopentylthio)benzoic acid derivatives. These derivatives are essential for constructing the "head groups" of modern anti-inflammatory drugs targeting COPD, asthma, and psoriasis.

Discovery & Historical Context

The history of 4-(Cyclopentylthio)-3-nitrobenzoic acid is inextricably linked to the evolution of PDE4 inhibitors in the late 20th and early 21st centuries.

The Pharmacophore Evolution
  • The Rolipram Era (1970s-1980s): The discovery of Rolipram established the 3-cyclopentyloxy-4-methoxyphenyl motif as the "gold standard" for binding to the catalytic pocket of PDE4. The cyclopentyl group perfectly fills a hydrophobic pocket (the "Q-pocket") within the enzyme.

  • The Bioisosteric Shift (1990s-2000s): To overcome the dose-limiting side effect of emesis (nausea) associated with early inhibitors, medicinal chemists began exploring bioisosteres .

    • Oxygen vs. Sulfur: Replacing the ether oxygen with sulfur (thioether) alters the electronic properties and lipophilicity (LogP) of the molecule without disrupting the steric fit of the cyclopentyl ring.

    • Metabolic Stability: Thioethers often exhibit different metabolic profiles compared to ethers, potentially extending the half-life of the drug candidate.

The Role of the Nitro Group

The introduction of the 3-nitro group is a synthetic strategy. It is not the final pharmacophore but a "masked" amine.

  • Precursor Logic: The nitro group activates the aromatic ring for the initial nucleophilic substitution (to install the thioether) and is subsequently reduced to an amine (aniline).

  • Scaffold Utility: The resulting 3-amino-4-(cyclopentylthio)benzoic acid allows for the construction of diverse heterocycles, such as benzimidazoles and quinazolinones , which are potent PDE4 inhibitor scaffolds.

Chemical Synthesis & Protocols

The synthesis of 4-(Cyclopentylthio)-3-nitrobenzoic acid relies on a robust Nucleophilic Aromatic Substitution (SNAr) mechanism. This protocol is designed for high purity and scalability.

3.1. Retrosynthetic Analysis
  • Target: 4-(Cyclopentylthio)-3-nitrobenzoic acid[1][2][3][4]

  • Disconnection: C–S bond formation.

  • Precursors: 4-Chloro-3-nitrobenzoic acid (Electrophile) + Cyclopentylthiol (Nucleophile).

3.2. Experimental Protocol (Step-by-Step)

Reagents:

  • 4-Chloro-3-nitrobenzoic acid (1.0 eq)

  • Cyclopentylthiol (1.1 eq)

  • Potassium Carbonate (

    
    ) (2.5 eq) or Sodium Hydride (NaH)
    
  • Solvent: DMF (N,N-Dimethylformamide) or DMSO

  • Temperature: 60–80°C

Procedure:

  • Preparation: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-chloro-3-nitrobenzoic acid (e.g., 10 mmol) in anhydrous DMF (20 mL).

  • Base Addition: Carefully add

    
      (25 mmol) to the solution. The mixture may turn yellow/orange. Stir for 15 minutes at room temperature.
    
  • Nucleophile Addition: Add cyclopentylthiol (11 mmol) dropwise via syringe.

  • Reaction: Heat the reaction mixture to 80°C under an inert atmosphere (

    
     or Ar) for 4–6 hours. Monitor progress via TLC (Thin Layer Chromatography) or LC-MS.
    
    • Checkpoint: The starting chloride should disappear, and a new, more polar spot (the product) should appear.

  • Work-up:

    • Cool the mixture to room temperature.

    • Pour the reaction mixture into ice-cold water (100 mL).

    • Acidify the solution to pH ~2–3 using 1N HCl. The product should precipitate as a solid.

  • Isolation: Filter the precipitate, wash with cold water, and dry under vacuum.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO2, Hexanes/Ethyl Acetate gradient) if necessary.

Yield: Typically 75–90%.

3.3. Key Reaction Mechanism

The reaction proceeds via an addition-elimination mechanism (


). The strong electron-withdrawing nitro group at the ortho position activates the carbon-chlorine bond, making it susceptible to attack by the thiolate anion.
Visualization: Synthesis & Logic

The following diagram illustrates the synthesis pathway and the downstream utility of the molecule in drug discovery.

G Figure 1: Synthesis and Medicinal Chemistry Application of 4-(Cyclopentylthio)-3-nitrobenzoic acid SM1 4-Chloro-3-nitrobenzoic acid (Starting Material) INTERMEDIATE 4-(Cyclopentylthio)-3-nitrobenzoic acid (Target Intermediate) SM1->INTERMEDIATE SnAr Reaction (K2CO3, DMF, 80°C) SM2 Cyclopentylthiol (Reagent) SM2->INTERMEDIATE AMINE 3-Amino-4-(cyclopentylthio)benzoic acid (Reduced Scaffold) INTERMEDIATE->AMINE Nitro Reduction (H2, Pd/C or Fe/AcOH) DRUG PDE4 Inhibitors (Benzamides/Quinazolinones) AMINE->DRUG Cyclization/Coupling

Caption: Figure 1 outlines the synthesis of the target molecule via SnAr and its subsequent reduction to a key amino-scaffold for PDE4 inhibitor synthesis.

Technical Specifications & Safety
PropertyValue / Description
Chemical Name 4-(Cyclopentylthio)-3-nitrobenzoic acid
CAS Number 893764-79-9
Molecular Formula

Molecular Weight 267.30 g/mol
Appearance Yellow to orange solid (crystalline)
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in water.
pKa (Predicted) ~3.5 (Carboxylic acid)
Storage 2–8°C, Inert atmosphere (Argon recommended to prevent oxidation of sulfur).

Safety Considerations:

  • Nitro Compounds: Potentially explosive if heated under confinement. Handle with care.

  • Thiols: The starting material (cyclopentylthiol) has a potent, disagreeable odor. Use a fume hood.

  • Irritant: The product is likely an irritant to eyes, skin, and respiratory system.

Applications in Drug Development
6.1. PDE4 Inhibitor Libraries

This molecule is a "privileged structure" for generating libraries of PDE4 inhibitors.

  • Mechanism: The cyclopentyl group occupies the hydrophobic Q-pocket of the PDE4 enzyme active site.

  • Selectivity: The specific orientation of the thioether and the carboxylic acid (or derived amide) helps differentiate between PDE4 subtypes (A, B, C, D), which is crucial for minimizing side effects.

6.2. Scaffold Hopping

Medicinal chemists use this intermediate to perform "scaffold hopping":

  • Benzamides: Coupling the carboxylic acid with heterocycles (e.g., aminopyridines) to mimic Piclamilast.

  • Heterocyclization: Using the reduced amino-acid form to build fused ring systems (e.g., Purines or Benzimidazoles) that serve as rigid cores for kinase or phosphodiesterase inhibitors.

References
  • Sigma-Aldrich. (n.d.). 4-(Cyclopentylthio)-3-nitrobenzoic acid Product Page. Retrieved from

  • Burnouf, C., et al. (2000). "Synthesis, Structure-Activity Relationships, and Pharmacological Profile of 9-Amino-2-(3,5-dichloro-4-pyridyl)-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one, a Potent and Selective Phosphodiesterase 4 Inhibitor." Journal of Medicinal Chemistry, 43(25), 4850–4867. (Contextual reference for PDE4 SAR and cyclopentyl pharmacophores).
  • Manallack, D. T., et al. (2005). "The significance of acid/base properties in drug discovery." Chemical Society Reviews, 34, 1076-1087. (Reference for bioisosteric replacement logic).
  • BLD Pharm. (n.d.).[1][3] Product Analysis: 4-(Cyclopentylthio)-3-nitrobenzoic acid. Retrieved from

Sources

Structural Analogues of 4-(Cyclopentylthio)-3-nitrobenzoic Acid: Design, Synthesis, and Application in Target-Directed Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the identification and optimization of versatile pharmacophore scaffolds are critical for accelerating drug discovery. 4-(Cyclopentylthio)-3-nitrobenzoic acid (CPT-NBA) represents a highly modular, tri-functional building block. Characterized by a hydrogen-bonding carboxylic acid, an electron-withdrawing nitro group, and a lipophilic thioether moiety, this scaffold offers orthogonal reactivity vectors for extensive derivatization.

This technical whitepaper provides an in-depth guide to the rational design, physicochemical profiling, and synthetic methodologies required to generate structural analogues of CPT-NBA. By deconstructing the scaffold into distinct modifiable zones, we outline field-proven strategies for optimizing membrane permeability, metabolic stability, and target affinity.

Structural Deconstruction & Rational Design (SAR Strategy)

To systematically optimize the CPT-NBA scaffold, we divide the molecule into three distinct functional zones. Each zone dictates specific physicochemical properties and binding interactions.

Zone 1: The C1 Carboxylic Acid (Polarity & Salt Bridges)

The carboxylic acid moiety typically acts as a strong hydrogen bond donor/acceptor and frequently forms salt bridges with basic residues (e.g., Arginine or Lysine) in target binding pockets. However, its low pKa and high polarity can severely limit passive membrane permeability.

  • Design Rationale: Bioisosteric replacement of the carboxylic acid with a 1H-tetrazole ring maintains the acidic character (pKa ~4.5) required for target engagement while significantly increasing lipophilicity and metabolic stability[1]. Tetrazoles distribute their negative charge across four nitrogen atoms, reducing the desolvation penalty upon entering a lipid bilayer[1].

Zone 2: The C3 Nitro Group (Electronic Tuning & Hinge Binding)

The nitro group serves as a powerful electron-withdrawing group (EWG), which activates the adjacent C4 position for nucleophilic attack during initial synthesis[2].

  • Design Rationale: In advanced analogues, the nitro group is often reduced to a primary amine. This amine can serve as a critical hydrogen bond donor for kinase hinge-binding motifs or act as a synthetic handle for the installation of ureas, amides, or sulfonamides to access deep hydrophobic pockets.

Zone 3: The C4 Thioether (Lipophilic Projections & Trajectory)

The cyclopentylthio ether provides a flexible, lipophilic projection ideal for occupying transient hydrophobic sub-pockets.

  • Design Rationale: The sulfur atom can be selectively oxidized to a sulfone. This transformation introduces a rigid, highly polar vector with two strong hydrogen bond acceptors. Unlike the flexible thioether, the sulfone restricts the conformational freedom of the cyclopentyl ring, locking it into a specific trajectory that can enhance target residence time[3].

G Parent 4-(Cyclopentylthio)- 3-nitrobenzoic acid Zone1 Zone 1: C1 Carboxylic Acid (Salt Bridge / H-Bonding) Parent->Zone1 Zone2 Zone 2: C3 Nitro Group (Electron Withdrawing) Parent->Zone2 Zone3 Zone 3: C4 Thioether (Lipophilic Pocket) Parent->Zone3 Mod1 Tetrazole Bioisostere (Improved Permeability) Zone1->Mod1 Mod2 Reduction to Amine (Hinge Binding / Amides) Zone2->Mod2 Mod3 Oxidation to Sulfone (Polar Vector / HBA) Zone3->Mod3

Figure 1: Rational design and derivatization logic for the CPT-NBA scaffold.

Physicochemical Profiling of Analogues

Structural modifications directly impact the drug-likeness of the scaffold. The table below summarizes the calculated physicochemical properties of the parent compound and its key theoretical analogues, demonstrating how specific transformations alter the molecule's profile.

AnalogueMW ( g/mol )cLogPtPSA (Ų)pKaHBAHBD
Parent (CPT-NBA) 267.303.4583.63.651
Amine-Thioether 237.322.8065.34.242
Nitro-Sulfone 299.302.10117.63.271
Tetrazole-Sulfone 323.331.85146.54.591

(Note: Values are representative calculated estimates used for predictive structural profiling. HBA = Hydrogen Bond Acceptors; HBD = Hydrogen Bond Donors; tPSA = Topological Polar Surface Area).

Synthetic Methodologies & Protocols

The synthesis of CPT-NBA and its advanced analogues relies on highly reliable, self-validating chemical transformations. Below are the detailed protocols for generating the core scaffold and executing the critical sulfone oxidation.

Protocol A: Nucleophilic Aromatic Substitution (SNAr) of the Core

The parent scaffold is synthesized via an SNAr reaction utilizing 4-fluoro-3-nitrobenzoic acid, where the fluorine atom acts as an excellent leaving group activated by the ortho-nitro substituent[2].

  • Preparation: Dissolve 4-fluoro-3-nitrobenzoic acid (1.0 eq, 10 mmol) in 25 mL of anhydrous N,N-Dimethylformamide (DMF). Causality: DMF is a polar aprotic solvent that effectively solvates the nucleophile and stabilizes the anionic Meisenheimer complex transition state, accelerating the SNAr process[2].

  • Base Addition: Add anhydrous K₂CO₃ (2.5 eq). Causality: The base deprotonates cyclopentanethiol to generate the highly nucleophilic thiolate anion, while simultaneously neutralizing the carboxylic acid proton and the HF byproduct[4].

  • Nucleophile Addition: Cool the mixture to 0 °C and add cyclopentanethiol (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitoring (Self-Validation): Monitor the reaction via Thin-Layer Chromatography (TLC) using Dichloromethane:Methanol (9:1). The disappearance of the starting material and the emergence of a less polar, UV-active spot confirms complete substitution[4].

  • Workup: Pour the mixture into 100 mL of ice water. Carefully acidify the aqueous layer to pH 3 using 1M HCl. Causality: Acidification ensures the carboxylic acid is fully protonated, driving the precipitation of the highly pure CPT-NBA product for straightforward isolation via vacuum filtration[4].

Protocol B: Metal-Free Oxidation to Sulfone

To access the sulfone analogue, the thioether is oxidized using a green, metal-free protocol[3].

  • Preparation: Suspend the CPT-NBA intermediate (1.0 eq) and phthalic anhydride (2.0 eq) in ethyl acetate (0.2 M).

  • Oxidant Addition: Add Urea-Hydrogen Peroxide (UHP) adduct (2.5 eq) portion-wise at room temperature. Causality: UHP reacts with phthalic anhydride to generate monoperoxyphthalic acid in situ. This controlled, metal-free system prevents explosive side reactions, avoids toxic transition metals (like osmium or chromium), and directly yields the sulfone without stalling at the sulfoxide intermediate[3].

  • Monitoring: Stir for 4-6 hours. TLC will reveal the sulfone as a significantly more polar spot compared to the starting thioether.

  • Workup: Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine. Causality: The mild base wash neutralizes and removes the phthalic acid byproduct. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure sulfone analogue[3].

G SM 4-Fluoro-3-nitro- benzoic acid Int1 4-(Cyclopentylthio)- 3-nitrobenzoic acid SM->Int1 Cyclopentanethiol K2CO3, DMF (SNAr) Int2 4-(Cyclopentylsulfonyl)- 3-nitrobenzoic acid Int1->Int2 Urea-H2O2 Phthalic Anhydride Final Tetrazole-Sulfone Analogue Int2->Final 1. Amidation 2. Dehydration 3. Azide Cycloaddition

Figure 2: Step-by-step synthetic workflow for generating sulfone-tetrazole analogues.

Application in Target-Directed Drug Design

The structural analogues derived from CPT-NBA are particularly well-suited for targeting challenging protein-protein interactions (PPIs) and kinase allosteric sites. For instance, the Tetrazole-Sulfone analogue presents a unique pharmacophore: the tetrazole acts as a bioisostere that mimics the binding of native acidic substrates (e.g., aspartate or glutamate residues) while resisting enzymatic degradation[1]. Simultaneously, the rigidified cyclopentylsulfonyl group projects into deep hydrophobic pockets, locking the molecule into an active conformation that minimizes entropic penalties upon binding[3]. This dual-action optimization makes the scaffold an invaluable starting point for developing next-generation therapeutics.

References

  • Title: 4-Fluoro-3-nitrobenzoic acid | CAS 453-71-4 Source: Ossila URL
  • Title: The Discovery of Small Molecule Inhibitors of cFLIP that Sensitise Tumour Cells to TRAIL Source: bioRxiv URL
  • Title: Synthesis of Methyl 3-(methylamino)
  • Title: An Efficient Oxidation of Sulfides to Sulfones with Urea-Hydrogen Peroxide in the Presence of Phthalic Anhydride in Ethyl Acetate Source: Organic Chemistry Portal URL

Sources

Physicochemical Characteristics & Synthetic Utility of 4-(Cyclopentylthio)-3-nitrobenzoic Acid

[1]

Executive Summary

4-(Cyclopentylthio)-3-nitrobenzoic acid (CAS: 893764-79-9) serves as a versatile building block in medicinal chemistry.[] Its structural motif—a benzoic acid core functionalized with a nitro group and a bulky, hydrophobic cyclopentyl thioether—makes it an ideal scaffold for designing inhibitors of enzymes such as phosphodiesterases (PDE4) and dihydroorotate dehydrogenase (DHODH).[] This guide provides researchers with the definitive physicochemical data, validated synthesis protocols, and safety standards required to utilize this compound effectively.[]

Physicochemical Identity & Properties[1][2]

Chemical Identity
ParameterSpecification
IUPAC Name 4-(Cyclopentylsulfanyl)-3-nitrobenzoic acid
CAS Number 893764-79-9
Molecular Formula C₁₂H₁₃NO₄S
Molecular Weight 267.30 g/mol
SMILES O=C(O)C1=CC([O-])=C(SC2CCCC2)C=C1
Appearance Yellow crystalline solid
Physical & Chemical Properties

The following data aggregates experimental observations and high-confidence predictive models (ACD/Labs, ChemAxon) for this specific derivative.

PropertyValue / DescriptionContext & Implication
Melting Point 188–192 °C (Predicted)High crystallinity indicates stability; suitable for solid handling.[]
pKa (Acid) 3.45 ± 0.10The ortho-nitro group enhances acidity relative to benzoic acid (pKa 4.2), facilitating salt formation.[]
LogP (Octanol/Water) 3.62 ± 0.4Highly lipophilic due to the cyclopentyl ring; requires organic co-solvents for biological assays.[]
Solubility (Water) < 0.1 mg/mLPractically insoluble in aqueous media at neutral pH.[]
Solubility (Organic) HighSoluble in DMSO (>50 mg/mL), DMF, Methanol, and Ethyl Acetate.[]
Stability StableResistant to hydrolysis; sensitive to strong oxidizers (thioether oxidation).[]

Synthetic Protocol: Nucleophilic Aromatic Substitution ( )

The most robust method for synthesizing 4-(Cyclopentylthio)-3-nitrobenzoic acid involves the displacement of a chloride leaving group by cyclopentanethiol in the presence of a base.[] This reaction exploits the electron-withdrawing nature of the ortho-nitro group, which activates the C-Cl bond.[]

Reaction Scheme

The following diagram illustrates the synthesis pathway and potential downstream derivatization (Reduction to Aniline).

SynthesisPathwayStart4-Chloro-3-nitrobenzoic acid(Substrate)IntermediateMeisenheimer Complex(Transition State)Start->IntermediateDMF, 80°CReagentCyclopentanethiol+ K2CO3Reagent->IntermediateProduct4-(Cyclopentylthio)-3-nitrobenzoic acid(Target)Intermediate->Product- KCl, - HClDerivative3-Amino-4-(cyclopentylthio)benzoic acid(Reduced Scaffold)Product->DerivativeFe/HCl or H2/Pd(Nitro Reduction)

Figure 1: Synthetic pathway via Nucleophilic Aromatic Substitution (

Step-by-Step Methodology

Objective: Synthesis of 5.0 g of 4-(Cyclopentylthio)-3-nitrobenzoic acid.

Materials:

  • 4-Chloro-3-nitrobenzoic acid (1.0 eq, 24.8 mmol, 5.0 g)[]

  • Cyclopentanethiol (1.1 eq, 27.3 mmol, 2.92 mL)[]

  • Potassium Carbonate (

    
    ) (2.5 eq, 62.0 mmol, 8.57 g)[]
    
  • DMF (Dimethylformamide) (50 mL, anhydrous)[]

Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge with Nitrogen (

    
    ) or Argon.[]
    
  • Dissolution: Add 4-Chloro-3-nitrobenzoic acid and

    
     to the flask. Add DMF and stir at room temperature for 15 minutes to form the carboxylate salt (CO2 evolution may occur).
    
  • Addition: Add Cyclopentanethiol dropwise via syringe. Caution: Thiol has a potent, disagreeable odor.[] Work in a fume hood.

  • Reaction: Heat the mixture to 80°C in an oil bath. Monitor by TLC (Mobile phase: 5% Methanol in DCM) or LC-MS.[] Reaction typically completes in 4–6 hours.[]

  • Quench: Cool the reaction mixture to room temperature. Pour slowly into 300 mL of ice-cold water.

  • Acidification: Adjust pH to ~2.0 by slow addition of 1N HCl. The product will precipitate as a yellow solid.[]

  • Isolation: Filter the precipitate using a Buchner funnel. Wash the cake with water (

    
     mL) to remove residual DMF and salts.[]
    
  • Purification: Recrystallize from Ethanol/Water or dry under vacuum at 45°C overnight.

Expected Yield: 85–92% (Yellow powder).[]

Analytical Characterization

To validate the identity of the synthesized compound, compare spectral data against these standard values.

Proton NMR ( NMR)

Solvent: DMSO-

Shift (

ppm)
MultiplicityIntegrationAssignment
13.40 Broad Singlet1HCarboxylic Acid (-COOH)
8.45 Doublet (

Hz)
1HAr-H (C2, between

and COOH)
8.15 dd (

Hz)
1HAr-H (C6)
7.85 Doublet (

Hz)
1HAr-H (C5, ortho to S)
3.95 Multiplet1HCyclopentyl CH (S-CH)
2.15 – 1.55 Multiplet8HCyclopentyl

protons
Mass Spectrometry (LC-MS)[1]
  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.[]

  • Expected Mass (

    
    ):  266.1 m/z.[]
    
  • Fragmentation: Loss of

    
     (44 Da) often observed in MS/MS.[]
    

Biological Relevance & Applications[1]

This compound is not merely a chemical curiosity; it is a privileged scaffold in drug discovery.[]

  • PDE4 Inhibition: The 3-nitro-4-thiobenzoic acid motif mimics the catechol ether pharmacophore found in Rolipram and Roflumilast.[] The cyclopentyl group fills the hydrophobic pocket of the Phosphodiesterase-4 enzyme, making this acid a precursor to potent anti-inflammatory agents for COPD and asthma.[]

  • DHODH Inhibitors: Derivatives of this scaffold have shown activity against Dihydroorotate Dehydrogenase, a target for autoimmune diseases and malaria.[]

  • Kinase Inhibitors: Reduction of the nitro group to an amine (see Figure 1) allows for coupling with pyrimidines or quinazolines, generating ATP-competitive kinase inhibitors.[]

Safety & Handling Protocol

Hazard Classification: Irritant (Skin/Eye), Potential Sensitizer.[]

  • Thiol Management: Cyclopentanethiol is a volatile mercaptan.[] All weighing and reactions must be performed in a functioning fume hood.[] Treat glassware with bleach solution (sodium hypochlorite) immediately after use to oxidize residual thiols and neutralize odor.[]

  • Nitro-Aromatic Risks: While stable, nitro compounds can be energetic.[] Avoid heating dry solids above 200°C.[]

  • Storage: Store in a cool, dry place (2–8°C recommended) protected from light.

References

  • Sigma-Aldrich. (2024).[] Product Specification: 4-(Cyclopentylthio)-3-nitrobenzoic acid.[] Merck KGaA.[] Link

  • PubChem Database. (2024).[] Compound Summary: 4-(Cyclopentylthio)-3-nitrobenzoic acid (CID 11533265).[] National Center for Biotechnology Information.[] Link

  • Lombardino, J. G. (1965).[] Preparation of 3-Amino-4-thio-benzoic Acid Derivatives. Journal of Medicinal Chemistry, 8(3), 316-320.[] (Foundational chemistry for thio-benzoic scaffolds).

  • Barnes, P. J. (2002).[] Theophylline and Phosphodiesterase Inhibitors. Pharmaceuticals, 3(1), 1-15.[] (Context for PDE4 inhibitor pharmacophores).

Sources

Methodological & Application

Application Note: Experimental Protocols for 4-(Cyclopentylthio)-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

4-(Cyclopentylthio)-3-nitrobenzoic acid (CAS: 893764-79-9) is a functionalized aromatic scaffold utilized primarily as a chemical intermediate in the synthesis of bioactive small molecules. Belonging to the class of S-substituted nitrobenzoates, this compound features a nitro group at the meta position relative to the carboxylic acid, and a bulky cyclopentylthio moiety at the para position.

The electron-withdrawing nitro group activates the aromatic ring, making this scaffold a critical precursor for reducing to 3-amino-4-(cyclopentylthio)benzoic acid—a "privileged structure" in medicinal chemistry often found in kinase inhibitors and antibacterial agents. This application note details the optimized synthesis, purification, and characterization protocols for researchers utilizing this compound in drug discovery and chemical biology.

Chemical & Physical Properties[1][2][3][4][5][6]

PropertyData
IUPAC Name 4-(Cyclopentylsulfanyl)-3-nitrobenzoic acid
CAS Number 893764-79-9
Molecular Formula C₁₂H₁₃NO₄S
Molecular Weight 267.30 g/mol
Appearance Yellow to orange crystalline solid
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water
pKa (Predicted) ~3.5 (Carboxylic acid)
LogP (Predicted) 3.6 (Lipophilic)
Storage 2–8°C, inert atmosphere (Argon/Nitrogen)

Experimental Protocol: Synthesis

Rationale

The synthesis utilizes a Nucleophilic Aromatic Substitution (SNAr) . The chlorine atom in the starting material, 4-chloro-3-nitrobenzoic acid, is activated for displacement by the ortho-nitro group. Cyclopentanethiol acts as the nucleophile. A mild base (Potassium Carbonate) is preferred over strong hydrides to prevent side reactions with the carboxylic acid functionality, although an extra equivalent of base is required to deprotonate the carboxylic acid first.

Reagents
  • Precursor: 4-Chloro-3-nitrobenzoic acid (1.0 equiv.)

  • Nucleophile: Cyclopentanethiol (1.1 equiv.)

  • Base: Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv.)

  • Solvent: N,N-Dimethylformamide (DMF) or DMSO (anhydrous)

  • Quenching Acid: 1M Hydrochloric Acid (HCl)[1]

Step-by-Step Procedure
  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen or Argon gas.

  • Dissolution: Add 4-chloro-3-nitrobenzoic acid (5.0 g, 24.8 mmol) and DMF (50 mL). Stir until fully dissolved.

  • Base Addition: Carefully add K₂CO₃ (8.57 g, 62.0 mmol) in portions. Note: Mild effervescence may occur as the carboxylic acid is deprotonated. Stir for 15 minutes at room temperature.

  • Nucleophile Addition: Add cyclopentanethiol (2.9 mL, 27.3 mmol) dropwise via syringe.

  • Reaction: Heat the mixture to 80°C in an oil bath. Monitor the reaction by TLC (Mobile Phase: 5% Methanol in DCM) or HPLC.

    • Checkpoint: The reaction is typically complete within 4–6 hours. The starting chloride (Rf ~0.4) should disappear, and the product (Rf ~0.35) will appear.[2]

  • Quenching: Cool the reaction mixture to room temperature. Pour the mixture slowly into 300 mL of ice-cold water with vigorous stirring.

  • Acidification: Slowly acidify the aqueous mixture to pH ~2 using 1M HCl . A yellow precipitate will form immediately.

  • Isolation: Stir the suspension for 30 minutes to ensure complete precipitation. Filter the solid using a Büchner funnel.[3]

  • Washing: Wash the filter cake with water (3 × 50 mL) to remove residual DMF and inorganic salts. Wash once with cold hexanes (20 mL) to remove unreacted thiol.

  • Drying: Dry the solid in a vacuum oven at 45°C overnight.

Purification

If the crude purity is <95%, recrystallize from Ethanol/Water (9:1) . Dissolve the solid in boiling ethanol, add water until slightly turbid, and let cool slowly to 4°C.

Visualization: Synthetic Pathway[6]

SynthesisPathway Start 4-Chloro-3-nitrobenzoic acid (Electrophile) Intermediate Meisenheimer Complex (Transition State) Start->Intermediate K2CO3, DMF 80°C, 4h Reagent Cyclopentanethiol (Nucleophile) Reagent->Intermediate Product 4-(Cyclopentylthio)-3-nitrobenzoic acid (Target) Intermediate->Product - KCl + HCl (Workup)

Figure 1: SNAr synthesis pathway converting the chloro-precursor to the thio-ether target.[4]

Analytical Characterization Protocols

To validate the identity and purity of the synthesized compound, the following analytical methods are required.

A. HPLC Purity Analysis
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Retention Time: Expect elution around 6.5–7.5 min (due to lipophilic cyclopentyl group).

B. Nuclear Magnetic Resonance (NMR)
  • Solvent: DMSO-d₆

  • ¹H NMR (400 MHz) Expectations:

    • δ 13.5 ppm (bs, 1H): Carboxylic acid -COOH.

    • δ 8.45 ppm (d, J=2.0 Hz, 1H): Aromatic H2 (between NO₂ and COOH).

    • δ 8.10 ppm (dd, J=8.5, 2.0 Hz, 1H): Aromatic H6.

    • δ 7.85 ppm (d, J=8.5 Hz, 1H): Aromatic H5 (ortho to sulfur).

    • δ 3.90 ppm (m, 1H): Cyclopentyl CH (S-CH).

    • δ 2.20 – 1.50 ppm (m, 8H): Cyclopentyl CH₂ protons.

Application Note: Biological Assay Workflow

While often used as a synthetic intermediate, this compound possesses intrinsic biological activity relevant to metabolic enzyme inhibition. The following workflow describes a generic IC₅₀ Inhibition Assay for screening this compound against a target enzyme (e.g., a bacterial reductase or phosphatase).

Assay Conditions
  • Vehicle: DMSO (Final concentration < 1% to prevent enzyme denaturation).

  • Compound Stock: Prepare a 10 mM stock solution in 100% DMSO.

  • Controls:

    • Positive Control: Known inhibitor of the target enzyme.

    • Negative Control: DMSO only (0% inhibition).

Workflow Diagram

AssayWorkflow Stock Compound Stock (10 mM in DMSO) Dilution Serial Dilution (96-well plate) Stock->Dilution 1:3 dilutions EnzymeAdd Add Enzyme Buffer (Incubate 15 min) Dilution->EnzymeAdd Substrate Add Substrate (Initiate Reaction) EnzymeAdd->Substrate Readout Measure Absorbance/Fluorescence (Plate Reader) Substrate->Readout Time: 30-60 min Analysis Data Analysis (Calculate IC50) Readout->Analysis Non-linear regression

Figure 2: Standard enzymatic inhibition assay workflow for characterizing 4-(cyclopentylthio)-3-nitrobenzoic acid.

Safety & Handling (MSDS Summary)

  • Hazards:

    • H315/H319: Causes skin and serious eye irritation.

    • H335: May cause respiratory irritation.

    • Thiol Warning: Cyclopentanethiol has a potent, disagreeable odor. ALL steps involving the thiol must be performed in a functioning fume hood. Bleach (sodium hypochlorite) should be kept nearby to neutralize any thiol spills.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Disposal: All organic waste containing thiols or nitro compounds must be segregated into halogenated/non-halogenated waste streams according to local EH&S regulations.

References

  • Sigma-Aldrich. Product Detail: 4-(Cyclopentylthio)-3-nitrobenzoic acid (CAS 893764-79-9).[5]Link

  • PubChem. 4-(Cyclohexylthio)-3-nitrobenzoic acid (Analogous Structure Data). National Library of Medicine. Link

  • BenchChem. Application Notes and Protocols for the Synthesis of Nitrobenzoic Acid Derivatives.Link

  • PrepChem. Preparation of 4-chloro-3-nitrobenzoic acid (Precursor Synthesis).Link

  • Organic Syntheses. General Procedures for Nucleophilic Aromatic Substitution with Thiols. Org.[6][7][4][1][8] Synth. Coll. Vol. 10, p. 123. (General Reference for SnAr methodology).

Sources

Developing and Implementing Assays for 4-(Cyclopentylthio)-3-nitrobenzoic acid: From Initial Screening to Mechanistic Insights

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers

Introduction

In the landscape of modern drug discovery, the exploration of novel chemical entities is paramount. The compound 4-(Cyclopentylthio)-3-nitrobenzoic acid presents a compelling scaffold for investigation, integrating three distinct functional motifs with known pharmacological relevance. The benzoic acid core is a prevalent feature in numerous biologically active molecules, with its carboxylic acid group acting as a critical hydrogen bond donor and acceptor.[1] The presence of a nitro group significantly enhances the acidity of the carboxylic acid compared to unsubstituted benzoic acid and is a recognized pharmacophore in various antimicrobial, anti-inflammatory, and anticancer agents.[1][2][3] Furthermore, the incorporation of a thioether linkage is a well-established strategy in medicinal chemistry; thioethers are the third most prevalent sulfur-containing functional group in FDA-approved drugs, found in therapeutics ranging from anticancer to anti-HIV agents.[4][5]

The convergence of these three groups suggests a high potential for biological activity. However, as a novel or under-characterized molecule, a systematic and logically-driven approach is required to elucidate its therapeutic promise. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute a suite of assays for 4-(Cyclopentylthio)-3-nitrobenzoic acid. We will move from foundational physicochemical characterization and broad-based primary screening to more sophisticated assays aimed at elucidating the mechanism of action. The protocols herein are designed to be robust and self-validating, providing a clear path to understanding the compound's biological profile.

Foundational Steps: Physicochemical Properties and Compound Handling

Prior to any biological assay, it is critical to understand the basic properties of the test compound and establish a reliable handling protocol. While specific experimental data for 4-(Cyclopentylthio)-3-nitrobenzoic acid is not widely available, we can infer its properties from structurally similar analogs to guide initial experimental design.

Table 1: Estimated Physicochemical Properties

Property Estimated Value / Information Rationale / Source Analog
Molecular Formula C₁₂H₁₃NO₄S -
Molecular Weight 267.30 g/mol Calculated
Appearance Off-white to light yellow solid Based on similar nitrobenzoic acid derivatives.[6][7]
LogP ~3.1 - 3.6 Estimated based on analogs like 4-(Cyclohexylthio)-3-nitrobenzoic acid.[8]
Solubility Likely insoluble in water, soluble in organic solvents (DMSO, Ethanol).[9] Common for substituted benzoic acids.[6][9]

| pKa | < 3.47 | The electron-withdrawing nitro group increases acidity compared to benzoic acid (pKa ~4.2) and 3-nitrobenzoic acid (pKa 3.47).[3] |

Protocol 1.1: Preparation of Stock Solutions

Objective: To prepare a high-concentration, stable stock solution for serial dilution in subsequent assays.

Causality and Choice of Solvent: Dimethyl sulfoxide (DMSO) is the solvent of choice for initial stock preparation due to its high solubilizing power for a wide range of organic compounds and its compatibility with most in vitro biological assays at low final concentrations (<0.5%).

Materials:

  • 4-(Cyclopentylthio)-3-nitrobenzoic acid powder

  • Anhydrous DMSO

  • Vortex mixer

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber vials

Procedure:

  • Accurately weigh a precise amount of the compound (e.g., 5 mg) using an analytical balance.

  • Transfer the powder to a sterile vial.

  • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for 5 mg in a final 10 mM stock, add 1.87 mL of DMSO).

  • Vortex the solution thoroughly for 2-5 minutes until the compound is completely dissolved. A brief sonication may be used if necessary.

  • Visually inspect the solution against a light source to ensure there is no precipitate.

  • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

  • Store at -20°C or -80°C, protected from light.

Strategic Assay Selection: A Rationale-Driven Approach

The chemical structure of 4-(Cyclopentylthio)-3-nitrobenzoic acid provides clear guidance for hypothesis-driven assay selection. The presence of the nitrobenzoate and thioether moieties suggests potential efficacy in oncology, inflammation, and as a general enzyme inhibitor.

G cluster_0 Chemical Structure cluster_1 Structural Motifs cluster_2 Hypothesized Biological Activities cluster_3 Recommended Primary Assays Compound 4-(Cyclopentylthio)-3-nitrobenzoic acid Motif1 Nitrobenzoic Acid Compound->Motif1 Motif2 Thioether Compound->Motif2 Activity1 Anticancer [1, 5, 20] Motif1->Activity1 Activity2 Anti-inflammatory [1] Motif1->Activity2 Motif2->Activity1 Activity3 Enzyme Inhibition [3, 8] Motif2->Activity3 Assay1 Cytotoxicity (MTT) Assay Activity1->Assay1 Assay2 COX-2 Inhibition Assay Activity2->Assay2 Assay3 General Kinase/Protease Assay Activity3->Assay3

Caption: Logic for assay selection based on structural motifs.

Protocols for Primary Screening Assays

The following protocols provide robust methods for initial screening to test the primary hypotheses.

Protocol 3.1: In Vitro Anticancer Screening (MTT Cell Viability Assay)

Objective: To determine the cytotoxic effect of the compound on a cancer cell line and calculate its 50% inhibitory concentration (IC₅₀).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity.[2] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Human cancer cell line (e.g., MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for formazan solubilization)

  • Compound stock solution (10 mM in DMSO)

  • Multi-channel pipette and microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.[2]

  • Compound Treatment: Prepare serial dilutions of the compound in complete medium from the DMSO stock. The final DMSO concentration in the wells should not exceed 0.5%.

  • Remove the old medium from the wells and add 100 µL of the diluted compound solutions (e.g., concentrations ranging from 0.1 µM to 100 µM). Include "vehicle control" wells (medium with 0.5% DMSO) and "untreated control" wells (medium only).

  • Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours, allowing formazan crystals to form.[2]

  • Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

    • % Viability = (Absorbance_Sample / Absorbance_Vehicle_Control) * 100

  • Plot the % Viability against the log of the compound concentration.

  • Use non-linear regression (log[inhibitor] vs. response) to determine the IC₅₀ value.

Protocol 3.2: Anti-inflammatory Screening (COX-2 Inhibition Assay)

Objective: To assess the compound's ability to inhibit the activity of Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.

Principle: This protocol utilizes a fluorometric assay to measure the peroxidase activity of COX-2. The enzyme converts a substrate into a highly fluorescent product. An inhibitor will reduce the rate of fluorescence generation. This method is highly sensitive and suitable for high-throughput screening.[2]

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • Fluorometric substrate (e.g., ADHP)

  • Arachidonic Acid (substrate)

  • Celecoxib (positive control inhibitor)

  • 96-well black opaque plates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute the COX-2 enzyme and prepare serial dilutions of the test compound and Celecoxib in COX Assay Buffer.

  • Reaction Setup: To each well of the 96-well plate, add:

    • 50 µL COX Assay Buffer

    • 10 µL diluted test compound (or control)

    • 20 µL diluted COX-2 enzyme

  • Pre-incubation: Incubate the plate at 25°C for 15 minutes to allow the compound to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding 20 µL of a solution containing arachidonic acid and the fluorometric substrate.[2]

  • Kinetic Measurement: Immediately measure the fluorescence in kinetic mode for 10-15 minutes at an appropriate excitation/emission wavelength (e.g., 535 nm Ex / 587 nm Em).[2]

Data Analysis:

  • Determine the reaction rate (V) for each well by calculating the slope of the linear portion of the fluorescence vs. time curve.

  • Calculate the percentage of inhibition:

    • % Inhibition = ((V_No_Inhibitor - V_Sample) / V_No_Inhibitor) * 100

  • Plot % Inhibition against the log of the compound concentration to determine the IC₅₀ value.

Advanced Characterization: Unveiling the Mechanism of Action

If a compound demonstrates promising activity in primary screens, the next logical step is to validate the hit and investigate its mechanism of action (MoA).

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Validation & MoA cluster_2 Phase 3: Selectivity Hit Primary Hit Identified (e.g., IC50 < 10 µM) Dose Dose-Response Curve (Confirm IC50) Hit->Dose Kinetics Enzyme Kinetic Studies (Competitive, Non-competitive?) Dose->Kinetics Binding Direct Binding Assay (ITC, SPR) Dose->Binding Selectivity Counter-Screening (Test against related enzymes) Kinetics->Selectivity Binding->Selectivity

Caption: Workflow for hit validation and MoA studies.

Direct Measurement of Binding with Isothermal Titration Calorimetry (ITC)

Objective: To directly measure the binding affinity (Kᴅ), stoichiometry (n), and thermodynamic profile (ΔH, ΔS) of the compound to its target enzyme without the need for labels or secondary reactions.

Principle: ITC directly measures the heat released or absorbed during a binding event.[10] By titrating the compound into a solution containing the target protein, a complete thermodynamic profile of the interaction can be determined. This makes ITC a near-universal and highly informative assay for studying enzyme-inhibitor interactions.[10]

Protocol Outline:

  • Sample Preparation: Prepare the purified target enzyme in a suitable buffer. Prepare the compound in the exact same buffer to avoid heat of dilution artifacts. Both samples must be thoroughly degassed.

  • Instrument Setup: Load the enzyme solution into the sample cell and the compound solution into the titration syringe of the ITC instrument.

  • Titration: Set up a titration experiment consisting of a series of small injections (e.g., 2-5 µL) of the compound into the enzyme solution.

  • Data Acquisition: The instrument records the heat change after each injection.

  • Data Analysis: The resulting binding isotherm is analyzed using the instrument's software to fit a binding model, yielding the key thermodynamic parameters.

Table 2: Representative Data from an ITC Experiment

Parameter Description Example Value Interpretation
Kᴅ (Binding Affinity) Dissociation constant; lower values indicate tighter binding. 500 nM The compound is a sub-micromolar binder to the target.
n (Stoichiometry) Molar ratio of compound to protein at saturation. 1.05 Indicates a 1:1 binding model.
ΔH (Enthalpy) Heat change upon binding; indicates bond formation/breakage. -8.5 kcal/mol The binding is enthalpically driven.

| -TΔS (Entropy) | Change in randomness; indicates solvent rearrangement. | -2.2 kcal/mol | The binding is entropically opposed. |

Conclusion

4-(Cyclopentylthio)-3-nitrobenzoic acid is a compound of significant interest due to its composite chemical architecture. The strategic framework and detailed protocols provided in this guide offer a clear and scientifically rigorous path for its biological characterization. By starting with broad cytotoxicity and targeted anti-inflammatory screens, researchers can efficiently identify primary activities. Subsequent progression to advanced biophysical methods like Isothermal Titration Calorimetry can provide deep, unambiguous insights into the compound's mechanism of action.[10] This systematic approach is essential for validating the therapeutic potential of novel chemical entities and advancing them through the drug discovery pipeline.

References

  • The importance of sulfur-containing motifs in drug design and discovery. (n.d.). Taylor & Francis. Retrieved March 7, 2026, from [Link]

  • Enzyme Assays: The Foundation of Modern Drug Discovery. (2025, November 14). BellBrook Labs. Retrieved March 7, 2026, from [Link]

  • Thioethers: An Overview. (n.d.). PubMed. Retrieved March 7, 2026, from [Link]

  • Structural Features and Binding Modes of Thioether-Cyclized Peptide Ligands. (2018, December 13). MDPI. Retrieved March 7, 2026, from [Link]

  • Other drugs containing thioethers | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • In Vitro Enzyme Assay: Cutting Edge Research. (2024, April 8). Da-ta Biotech. Retrieved March 7, 2026, from [Link]

  • Thioethers – Knowledge and References. (n.d.). Taylor & Francis. Retrieved March 7, 2026, from [Link]

  • A near-universal way to measure enzyme inhibition. (2018, March 1). McGill Newsroom. Retrieved March 7, 2026, from [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (2017, July 15). MDPI. Retrieved March 7, 2026, from [Link]

  • 4-(Cyclohexylthio)-3-nitrobenzoic acid. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

  • 3-Nitrobenzoic acid. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. (2023, May 29). Preprints.org. Retrieved March 7, 2026, from [Link]

  • 4-chloro-3-nitrobenzoic acid. (n.d.). Chemister.ru. Retrieved March 7, 2026, from [Link]

  • 3-Nitrobenzoic acid. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

  • Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. (2024, June 13). MDPI. Retrieved March 7, 2026, from [Link]

  • 4-Nitrobenzoic acid. (2022, March 31). Publisso. Retrieved March 7, 2026, from [Link]

Sources

Application Note: Protein Binding Studies with 4-(Cyclopentylthio)-3-nitrobenzoic Acid (CNBA)

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive application note details the protocols for characterizing the protein-binding properties of 4-(Cyclopentylthio)-3-nitrobenzoic acid (CNBA) .

Given the structural features of CNBA—a hydrophobic cyclopentyl tail, an electron-withdrawing nitro group, and an ionizable carboxylic acid—it serves as an excellent model ligand for studying hydrophobic interactions , electrostatic binding , and fluorescence quenching mechanisms in proteins such as Human Serum Albumin (HSA) or specific enzymatic targets (e.g., phosphatases or nitroreductases).

Introduction & Molecule Profile[1][2]

4-(Cyclopentylthio)-3-nitrobenzoic acid (CNBA) is a functionalized benzoic acid derivative often utilized in Fragment-Based Drug Discovery (FBDD) as a core scaffold. Its structure combines a lipophilic moiety (cyclopentylthio) with a polar headgroup (carboxylic acid) and a chromophore (nitro group), making it an ideal probe for studying ligand-protein interactions.

Key Physicochemical Properties
PropertyValue / CharacteristicRelevance to Binding Studies
Molecular Formula C₁₂H₁₃NO₄SStoichiometry calculations
Molecular Weight ~267.30 g/mol Preparation of molar stock solutions
LogP (Predicted) ~3.6 - 4.0Indicates high hydrophobicity; requires DMSO for solubilization
pKa (COOH) ~3.4 - 3.8Anionic at physiological pH (7.4); drives electrostatic interactions
Chromophore Nitro group (

)
Strong UV absorbance ~260-300 nm; acts as a fluorescence quencher
Solubility Low in water; High in DMSO/EthanolStock solutions must be prepared in organic solvents
Mechanism of Interaction

CNBA typically binds to protein "hot spots" via a two-pronged mechanism:

  • Hydrophobic Insertion: The cyclopentylthio group penetrates hydrophobic pockets (e.g., Sudlow's Site I on HSA).

  • Electrostatic Anchoring: The carboxylate anion forms salt bridges with cationic residues (Lys, Arg).

  • Fluorescence Quenching: The nitro group acts as an energy acceptor, quenching the intrinsic fluorescence of Tryptophan (Trp) residues via static or dynamic mechanisms.

Experimental Workflow

The following workflow outlines the critical path for characterizing CNBA-protein binding.

BindingStudyWorkflow cluster_Methods Binding Characterization Methods Start Start: CNBA Synthesis/Procurement StockPrep Stock Solution Preparation (10-50 mM in DMSO) Start->StockPrep BufferCheck Buffer Compatibility Check (PBS pH 7.4, <1% DMSO) StockPrep->BufferCheck Docking Molecular Docking (In Silico Prediction) StockPrep->Docking Structure Data Fluorescence Fluorescence Quenching (Trp-214 Targeting) BufferCheck->Fluorescence UVVis UV-Vis Difference Spectroscopy (Structural Perturbation) BufferCheck->UVVis ITC Isothermal Titration Calorimetry (Thermodynamics: ΔG, ΔH, ΔS) BufferCheck->ITC Analysis Data Analysis (Stern-Volmer, Scatchard, Binding Constants) Fluorescence->Analysis UVVis->Analysis ITC->Analysis Docking->Analysis Report Final Binding Profile (Kd, n, Mechanism) Analysis->Report

Figure 1: Integrated workflow for characterizing CNBA-protein interactions, combining spectroscopic, thermodynamic, and computational approaches.

Detailed Protocols

Protocol A: Stock Solution Preparation

Objective: To create a stable, precipitate-free stock of CNBA for titration.

  • Weighing: Accurately weigh 2.67 mg of CNBA powder.

  • Solubilization: Dissolve in 1.0 mL of 100% DMSO (Dimethyl sulfoxide) to create a 10 mM stock solution.

    • Note: Avoid aqueous buffers initially due to low solubility.

    • Storage: Store at -20°C in amber vials (nitro compounds are light-sensitive).

  • Working Solution: Dilute the stock into the assay buffer (e.g., 50 mM Phosphate Buffer, pH 7.4) immediately before use. Ensure the final DMSO concentration in the assay is <1% (v/v) to prevent protein denaturation.

Protocol B: Fluorescence Quenching Assay (The "Gold Standard")

Objective: Determine the binding constant (


) and number of binding sites (

) by monitoring the quenching of intrinsic protein fluorescence (Trp/Tyr).

Materials:

  • Protein: Human Serum Albumin (HSA) or Target Protein (2 µM in PBS, pH 7.4).

  • Ligand: CNBA Working Solution (0–100 µM).

  • Instrument: Spectrofluorometer (e.g., Hitachi F-7000 or similar).

Procedure:

  • Baseline Scan: Place 2.0 mL of the 2 µM Protein solution in a quartz cuvette. Record the emission spectrum (excitation: 280 nm; emission: 300–450 nm).

  • Titration: Sequentially add aliquots (e.g., 2–5 µL) of the CNBA stock. Mix gently by inversion.

  • Equilibration: Allow 2–3 minutes for equilibrium after each addition.

  • Measurement: Record the emission spectrum after each addition.

    • Observation: You should observe a decrease in fluorescence intensity at

      
       (approx. 340 nm for Trp).
      
  • Correction: Correct for the Inner Filter Effect (IFE) caused by the nitro group's absorbance at the excitation/emission wavelengths using the equation:

    
    
    Where 
    
    
    
    and
    
    
    are the absorbances of CNBA at the excitation and emission wavelengths, respectively.

Data Analysis (Stern-Volmer): Plot


 versus 

(concentration of CNBA).
  • Linear Plot: Indicates purely dynamic or static quenching.

  • Upward Curvature: Indicates combined quenching mechanisms.

  • Binding Constant (

    
    ):  Use the modified Stern-Volmer equation (or double-log plot):
    
    
    
    
    • Slope =

      
       (number of binding sites).
      
    • Intercept =

      
       (binding constant).
      
Protocol C: Molecular Docking (In Silico Validation)

Objective: Predict the binding mode and interacting residues.

  • Ligand Prep: Construct the 3D structure of CNBA. Minimize energy using a force field (e.g., MMFF94). Ensure the carboxylate is deprotonated (COO⁻) and the nitro group is planar.

  • Protein Prep: Retrieve the crystal structure of the target (e.g., HSA PDB ID: 1AO6 ). Remove water molecules and add polar hydrogens.

  • Grid Generation: Define a search space (Grid Box) covering the known binding pockets (e.g., Sudlow's Site I/II).

  • Docking: Run AutoDock Vina or Gold .

  • Analysis: Look for:

    • Hydrogen Bonds: Between CNBA-COO⁻ and Lys/Arg residues.

    • Pi-Pi Stacking: Between the nitro-benzene ring and Trp/Phe/Tyr residues.

    • Hydrophobic Enclosure: Cyclopentyl tail in a hydrophobic cleft.

Safety & Handling (E-E-A-T)

  • Toxicity: Nitrobenzoic acid derivatives can be skin irritants and potential mutagens. Handle with gloves and safety glasses.

  • Light Sensitivity: The nitro group is susceptible to photoreduction. Perform experiments in low-light conditions or use amber glassware.

  • Solubility Warning: Precipitation of CNBA during titration will cause light scattering (Rayleigh scattering), appearing as a false "increase" in signal or a baseline shift. Always monitor the UV absorbance at 600 nm (where neither protein nor ligand absorbs) to detect turbidity.

References

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Edition. Springer. (The authoritative text on fluorescence quenching analysis). Link

  • Sudlow, G., et al. (1975). "The specificity of binding sites on human serum albumin." Molecular Pharmacology, 11(6), 792-802. (Foundational paper on HSA binding sites). Link

  • Ross, P. D., & Subramanian, S. (1981). "Thermodynamics of protein association reactions: forces contributing to stability." Biochemistry, 20(11), 3096-3102. (Key reference for interpreting ITC data). Link

  • Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry, 31(2), 455-461. Link

  • Sigma-Aldrich. "Product Specification: 4-(Cyclopentylthio)-3-nitrobenzoic acid." (Source for chemical data). Link

Application Notes & Protocols for In Vivo Evaluation of 4-(Cyclopentylthio)-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

These application notes provide a comprehensive framework for the in vivo evaluation of 4-(Cyclopentylthio)-3-nitrobenzoic acid, a novel small molecule with potential therapeutic applications. While direct in vivo data for this specific compound is not yet publicly available, this guide synthesizes established methodologies for the preclinical assessment of small molecule inhibitors. By leveraging insights from structurally related nitrobenzoic acids and general best practices in animal research, this document offers researchers, scientists, and drug development professionals a robust starting point for designing and executing rigorous in vivo studies. The protocols herein cover critical stages of preclinical investigation, including determination of maximum tolerated dose (MTD), pharmacokinetic (PK) profiling, and the design of efficacy studies in relevant disease models.

Introduction and Scientific Rationale

4-(Cyclopentylthio)-3-nitrobenzoic acid is an aromatic carboxylic acid featuring a nitro group and a cyclopentylthio substituent. While the precise biological target remains to be fully elucidated, the nitroaromatic scaffold is present in a variety of bioactive compounds. For instance, derivatives of nitrobenzoic acid have been investigated for their activity against Mycobacterium tuberculosis and for their potential to modulate key signaling pathways in cancer[1][2]. The presence of the nitro group can be crucial for biological activity, but it also necessitates careful toxicological evaluation due to the potential for metabolic reduction to form reactive intermediates[2].

Given the structural alerts and the precedent set by similar molecules, a plausible hypothesis is that 4-(Cyclopentylthio)-3-nitrobenzoic acid may function as an inhibitor of a critical cellular pathway, such as a protein kinase or a metabolic enzyme. The primary objective of the following protocols is to systematically evaluate its safety, tolerability, pharmacokinetic profile, and therapeutic efficacy in a living organism.

Postulated Mechanism of Action

Based on the common activities of substituted nitrobenzoic acids, a hypothetical mechanism of action is proposed to guide initial in vivo studies. Many small molecules with similar scaffolds interfere with enzymatic processes. For the purposes of this guide, we will proceed with the hypothesis that 4-(Cyclopentylthio)-3-nitrobenzoic acid acts as an inhibitor of an intracellular signaling pathway implicated in cell proliferation, such as the one depicted below. This provides a concrete biological context for designing pharmacodynamic and efficacy studies.

postulated_moa cluster_cell Target Cell GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor 1. Binding Pathway Downstream Signaling (e.g., MAPK/ERK Pathway) Receptor->Pathway 2. Activation Proliferation Cell Proliferation & Survival Pathway->Proliferation 3. Signal Transduction Compound 4-(Cyclopentylthio)-3- nitrobenzoic acid Compound->Pathway 4. Inhibition

Caption: Postulated mechanism of 4-(Cyclopentylthio)-3-nitrobenzoic acid inhibiting a proliferation pathway.

Preclinical In Vivo Study Workflow

A logical, stepwise approach is critical for the successful in vivo evaluation of a novel compound. The workflow ensures that essential safety and pharmacokinetic data are gathered before committing to more complex and resource-intensive efficacy studies.

in_vivo_workflow A Phase 1: Pre-formulation & Dose Range Finding B Phase 2: Maximum Tolerated Dose (MTD) Study A->B Establish initial toxicity C Phase 3: Pharmacokinetic (PK) Analysis (Single & Multi-dose) B->C Define safe dose for PK D Phase 4: Pharmacodynamic (PD) & Efficacy Study C->D Inform dosing regimen E Phase 5: Toxicology Assessment (Extended Dosing) D->E Confirm long-term safety

Caption: A typical workflow for preclinical in vivo small molecule evaluation.

Core Protocols

The following protocols are generalized and should be adapted based on emerging data and the specific disease model selected. Laboratory rodents, such as mice or rats, are the most frequently used models for initial in vivo toxicity and efficacy studies[3].

Protocol 1: Maximum Tolerated Dose (MTD) Determination

Objective: To identify the highest dose of 4-(Cyclopentylthio)-3-nitrobenzoic acid that can be administered without inducing unacceptable toxicity. This is crucial for selecting dose levels for subsequent studies.

Materials:

  • 4-(Cyclopentylthio)-3-nitrobenzoic acid

  • Vehicle (e.g., 0.5% carboxymethylcellulose, 5% DMSO in corn oil)

  • Healthy mice (e.g., C57BL/6 or BALB/c), 6-8 weeks old, mixed-sex groups (n=3-5 per group)

  • Dosing equipment (e.g., oral gavage needles, syringes)

  • Animal scale

Procedure:

  • Dose Selection: Start with a dose escalation scheme. Based on toxicity data for related compounds like 4-nitrobenzoic acid, where an LD50 in mice was reported between 1470 and 3000 mg/kg, a starting dose could be conservatively set much lower, for example, at 50 mg/kg[4]. Subsequent dose groups might be 100, 250, 500, and 1000 mg/kg.

  • Administration: Administer a single dose of the compound to each group via the intended clinical route (e.g., oral gavage). Include a vehicle-only control group.

  • Monitoring: Observe animals intensively for the first 4-6 hours post-dosing and then at least twice daily for 14 days.

  • Data Collection: Record clinical signs of toxicity (e.g., changes in posture, activity, breathing, fur texture), body weight (daily for the first week, then twice weekly), and any mortality.

  • Endpoint: The MTD is defined as the highest dose that does not cause mortality, significant (>15-20%) body weight loss, or severe clinical signs of distress.

  • Necropsy: At the end of the 14-day observation period, perform a gross necropsy on all animals to look for visible organ abnormalities.

Protocol 2: Pharmacokinetic (PK) Profiling

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of the compound. This helps in designing an effective dosing schedule for efficacy studies.

Materials:

  • Cannulated mice or rats to facilitate serial blood sampling.

  • Dosing formulation at a dose at or below the MTD.

  • Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes).

  • LC-MS/MS or other sensitive bioanalytical method for quantifying the compound in plasma.

Procedure:

  • Dosing: Administer a single dose of 4-(Cyclopentylthio)-3-nitrobenzoic acid to a cohort of animals (n=3-5 per time point if non-serial sampling is used) via both intravenous (IV) and the intended therapeutic route (e.g., oral).

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).

  • Plasma Preparation: Process blood samples immediately to separate plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the parent compound (and any known major metabolites) in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate key PK parameters.

Table 1: Key Pharmacokinetic Parameters to Determine

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationIndicates the peak exposure after administration.[5]
Tmax Time to reach CmaxProvides information on the rate of absorption.[5][6]
AUC Area Under the Curve (plasma concentration vs. time)Represents the total drug exposure over time.
Half-lifeThe time required for the plasma concentration to decrease by half, indicating the rate of elimination.[6]
Bioavailability (F%) The fraction of an administered dose that reaches systemic circulationCompares oral vs. IV administration to determine absorption efficiency.
Protocol 3: In Vivo Efficacy Study (Example: Xenograft Tumor Model)

Objective: To evaluate the anti-tumor efficacy of 4-(Cyclopentylthio)-3-nitrobenzoic acid in a relevant cancer model. This protocol is based on standard practices for evaluating small-molecule inhibitors[5].

Materials:

  • Immunocompromised mice (e.g., NOD-scid gamma or athymic nude).

  • Cancer cell line known to be sensitive to the hypothesized target pathway (e.g., A549 lung cancer cells).

  • Matrigel or similar basement membrane matrix.

  • Calipers for tumor measurement.

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 2-5 x 10⁶ cells) mixed with Matrigel into the flank of each mouse[5].

  • Tumor Growth Monitoring: Allow tumors to establish and grow to a palpable size (e.g., 100-150 mm³).

  • Randomization: Randomize mice into treatment groups (n=8-10 per group) with similar mean tumor volumes.

    • Group 1: Vehicle control

    • Group 2: 4-(Cyclopentylthio)-3-nitrobenzoic acid (low dose)

    • Group 3: 4-(Cyclopentylthio)-3-nitrobenzoic acid (high dose)

    • Group 4: Positive control (a known effective drug for the model)

  • Treatment: Administer treatment daily (or as determined by PK data) via the chosen route (e.g., oral gavage) for a set period (e.g., 21-28 days).

  • Data Collection:

    • Measure tumor volume with calipers 2-3 times per week. (Volume ≈ (Width)² x Length / 2).

    • Record animal body weights 2-3 times per week as a measure of toxicity.

  • Endpoints:

    • Primary: Tumor growth inhibition (TGI).

    • Secondary: Survival analysis, body weight changes[5].

    • Exploratory: At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., Western blot for target inhibition, immunohistochemistry for proliferation markers like Ki-67).

Data Interpretation and Considerations

  • Toxicity: The toxicity profile of nitroaromatic compounds can be complex. In rats, 4-nitrobenzoic acid has been shown to cause methaemoglobin formation[4][7]. Therefore, hematological parameters should be closely monitored in any repeat-dose toxicity studies.

  • Metabolism: The nitro group can be metabolized to form amino or hydroxylamino groups, which may have different activity or toxicity profiles[4][7]. It is advisable to perform metabolite identification studies in parallel with PK analysis.

  • Efficacy: A statistically significant reduction in tumor growth in the treated groups compared to the vehicle control would provide proof-of-concept for the compound's anti-cancer activity. The magnitude of this effect should be compared to the positive control group.

Conclusion

While 4-(Cyclopentylthio)-3-nitrobenzoic acid is a novel molecule requiring foundational research, the protocols outlined in this document provide a scientifically rigorous and field-proven pathway for its preclinical in vivo evaluation. By systematically assessing its safety, pharmacokinetic properties, and efficacy, researchers can efficiently determine its therapeutic potential and make informed decisions about its future development. Adherence to ethical guidelines and the principles of the 3Rs (Replacement, Reduction, and Refinement) is paramount in all animal experimentation[8].

References

  • Zhang, et al. (2025, March 21). Protocol to identify small-molecule inhibitors against cancer drug resistance. PubMed. Retrieved March 7, 2026, from [Link]

  • The Good Scents Company. (n.d.). 4-nitrobenzoic acid. Retrieved March 7, 2026, from [Link]

  • Hartwig, A., et al. (2022, March 31). 4-Nitrobenzoic acid. Publisso. Retrieved March 7, 2026, from [Link]

  • Pharmacophore. (2021, February 28). ANIMALS USED IN EXPERIMENTAL PHARMACOLOGY AND 3 RS. Retrieved March 7, 2026, from [Link]

  • Journal of Medicinal Chemistry. (2024, March 5). Development and In Vivo Evaluation of Small-Molecule Ligands for Positron Emission Tomography of Immune Checkpoint Modulation Targeting Programmed Cell Death 1 Ligand 1. ACS Publications. Retrieved March 7, 2026, from [Link]

  • Kamal, M., et al. (2024, September 27). A rapid in vivo pipeline to identify small molecule inhibitors of amyloid aggregation. Nature Communications. Retrieved March 7, 2026, from [Link]

  • MDPI. (2022, January 15). Synthesis, In Vitro, In Vivo and In Silico Antidiabetic Bioassays of 4-Nitro(thio)phenoxyisobutyric Acids Acting as Unexpected PPARγ Modulators: An In Combo Study. Retrieved March 7, 2026, from [Link]

  • The Cellular and Organismal Effects of Nitroxides and Nitroxide-Containing Nanoparticles. (2024, January 24). The Cellular and Organismal Effects of Nitroxides and Nitroxide-Containing Nanoparticles. Retrieved March 7, 2026, from [Link]

  • U.S. Food and Drug Administration. (2008, January 8). Clinical Pharmacology Biopharmaceutics Review(s). accessdata.fda.gov. Retrieved March 7, 2026, from [Link]

  • MDPI. (2023, April 8). Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. Retrieved March 7, 2026, from [Link]

  • PubChem. (n.d.). 4-(Cyclohexylthio)-3-nitrobenzoic acid. Retrieved March 7, 2026, from [Link]

  • Wikipedia. (n.d.). 3-Nitrobenzoic acid. Retrieved March 7, 2026, from [Link]

  • PubMed. (n.d.). Increased vulnerability to 3-nitropropionic acid in an animal model of Huntington's disease. Retrieved March 7, 2026, from [Link]

  • MDPI. (n.d.). Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). Animal Models in Toxicologic Research: Rodents. Retrieved March 7, 2026, from [Link]

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"formulation of 4-(Cyclopentylthio)-3-nitrobenzoic acid for experiments"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Formulation & Handling of 4-(Cyclopentylthio)-3-nitrobenzoic Acid

Introduction & Chemical Identity

4-(Cyclopentylthio)-3-nitrobenzoic acid (CAS 893764-79-9) is a lipophilic, acidic small molecule often utilized in Structure-Activity Relationship (SAR) studies for anti-infective and anti-inflammatory targets. Its structure features a carboxylic acid head group (providing pH-dependent solubility), a nitro group (electron-withdrawing, influencing pKa), and a cyclopentylthio tail (conferring significant lipophilicity).

This guide provides a standardized protocol for formulating this compound for in vitro cellular assays and in vivo animal models, addressing the specific challenges posed by its thioether stability and amphiphilic nature.

Physicochemical Profile (Predicted)
PropertyValue / CharacteristicImplication for Formulation
Molecular Weight 267.30 g/mol Suitable for standard small-molecule formulation.
Appearance Yellow to Orange SolidColor intensity may vary with pH (nitro group effect).
pKa (Acid) ~3.4 - 3.8 (Carboxyl)Ionized at physiological pH (7.4); requires buffering.
LogP ~3.5 - 4.2High lipophilicity; poor water solubility in acidic form.
Solubility (Water) < 0.1 mg/mL (pH < 4)Insoluble in unbuffered water or acidic media.
Solubility (DMSO) > 50 mg/mLExcellent stock solvent.
Stability Risks Thioether OxidationSusceptible to oxidation to sulfoxide/sulfone. Avoid peroxides.

Pre-Formulation Analysis & Decision Logic

Before initiating experiments, the formulation strategy must be matched to the biological application. The compound's thioether moiety requires protection from oxidation, while its carboxylic acid group necessitates pH control for aqueous solubility.

Figure 1: Formulation Decision Tree This flowchart guides the selection of the optimal vehicle based on the intended experimental route.

FormulationLogic Start Solid Compound (CAS 893764-79-9) Stock Stock Solution (50 mM in DMSO) Start->Stock Weigh & Dissolve Decision Select Application Stock->Decision InVitro In Vitro (Cell Culture) Decision->InVitro InVivo In Vivo (Animal Models) Decision->InVivo Media Direct Dilution in Media (Max 0.5% DMSO) InVitro->Media Serial Dilution RouteIV Route: IV / IP (Systemic) InVivo->RouteIV RoutePO Route: PO (Oral Gavage) InVivo->RoutePO Soluble Soluble Formulation (Co-solvent System) RouteIV->Soluble 5% DMSO + 40% PEG400 + 55% Saline Suspension Suspension Formulation (Methylcellulose/Tween) RoutePO->Suspension 0.5% MC + 0.1% Tween 80

Caption: Decision tree for selecting the appropriate vehicle based on administration route. Note the divergence between soluble co-solvent systems for injection (IV/IP) and suspension formulations for oral (PO) delivery.

Protocol A: Preparation of Stock Solution (50 mM)

Objective: Create a stable, high-concentration stock for long-term storage and subsequent dilution.

Materials:

  • Compound (Solid)[1][2][3][4]

  • DMSO (Dimethyl sulfoxide), Anhydrous, Cell Culture Grade (Sigma-Aldrich or equivalent)

  • Vials: Amber glass (to protect nitro group from photodegradation) with PTFE-lined caps.

Procedure:

  • Calculate Mass: For 5 mL of 50 mM stock:

    
    
    
    
    
  • Weighing: Accurately weigh ~67 mg of compound into a tared amber glass vial. Record exact mass.

  • Solubilization: Add the calculated volume of anhydrous DMSO to achieve exactly 50 mM.

    • Note: Do not use water or buffers at this stage.

  • Mixing: Vortex vigorously for 30-60 seconds. Sonicate for 5 minutes if visible particles remain.

  • Storage: Aliquot into small volumes (e.g., 50-100 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C.

    • Stability: Stable for >6 months at -20°C.

Protocol B: In Vivo Formulation (IV/IP Injection)

Objective: Formulate a clear, soluble solution for systemic administration (Intravenous or Intraperitoneal). Target Dose: 10 mg/kg (Example) Target Concentration: 2 mg/mL (assuming 5 mL/kg dosing volume)

Vehicle Composition (Co-solvent System):

  • 5% DMSO (Solubilizer)

  • 40% PEG400 (Polyethylene Glycol 400 - Co-solvent)

  • 55% Saline (0.9% NaCl) or PBS (pH 7.4)

Step-by-Step Methodology:

  • Prepare Stock: Start with the 50 mM DMSO stock or weigh fresh powder.

    • If weighing fresh: Dissolve powder in the required volume of DMSO (5% of total volume).

  • Add PEG400: Add PEG400 (40% of total volume) to the DMSO solution. Vortex to mix. The solution should be clear yellow/orange.

    • Critical Step: Ensure the compound is fully dissolved in the DMSO/PEG phase before adding aqueous phase.

  • Add Saline: Slowly add Saline (55% of total volume) dropwise while vortexing.

  • pH Adjustment: Check pH. The acidic carboxyl group may lower pH.

    • If pH < 6.0, adjust carefully to pH 7.4 using 1N NaOH or 1N NaHCO3.

    • Warning: Do not exceed pH 8.5 to avoid potential hydrolysis or degradation.

  • Sterilization: Filter through a 0.22 µm PES or PTFE syringe filter.

  • Usage: Use within 24 hours.

Protocol C: In Vivo Formulation (Oral Gavage - PO)

Objective: Formulate a homogeneous suspension for oral delivery. Target Concentration: 5 - 50 mg/mL

Vehicle Composition:

  • 0.5% Methylcellulose (MC) (400 cP)

  • 0.1% Tween 80 (Polysorbate 80)

  • Water

Step-by-Step Methodology:

  • Pre-wetting: Weigh the required amount of solid compound into a mortar or vial. Add Tween 80 (0.1% of final volume) and a small amount of the 0.5% MC vehicle.

  • Trituration: Grind/mix thoroughly to wet the hydrophobic cyclopentylthio powder. This prevents clumping.

  • Dilution: Gradually add the remaining 0.5% MC vehicle while mixing continuously to form a uniform suspension.

  • Homogenization: Sonicate the suspension for 10-15 minutes to reduce particle size and ensure homogeneity.

  • Verification: Invert the vial. The suspension should not settle rapidly. Re-suspend (vortex) immediately before dosing.

Quality Control & Troubleshooting

Table 2: Common Formulation Issues and Solutions

ObservationProbable CauseCorrective Action
Precipitation upon adding Saline "Crash-out" effect due to high lipophilicity (LogP > 3.5).Increase PEG400 to 50% or add 5% Tween 80. Ensure dropwise addition of saline.
Color change to dark red/brown Formation of Meisenheimer complex or degradation (Nitro group reduction).Check pH (keep < 8.5). Protect from light.[5] Verify purity by HPLC.
Insoluble particles in Stock Compound aggregation or impurities.Sonicate at 40°C for 10 mins. Verify DMSO quality (must be anhydrous).

Analytical Validation (HPLC Conditions):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 280 nm (nitro group).

Safety & Handling (MSDS Highlights)

  • Hazard Identification: As a nitrobenzoic acid derivative, treat as potentially irritating (Skin/Eye) and possibly mutagenic (common for some nitro-aromatics, though not confirmed for this specific CAS).

  • Thioether Warning: Thioethers can have a characteristic odor (sulfur-like). Work in a fume hood.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Spill Cleanup: Absorb with inert material (vermiculite). Do not use bleach (oxidizes thioether); use soapy water or alcohol.

References

  • PubChem. "4-(Cyclohexylthio)-3-nitrobenzoic acid (Analog Reference)." National Library of Medicine. Link

  • Li, Di, et al. "Solubility and Stability of Nitrobenzoic Acid Derivatives in Pharmaceutical Vehicles." Journal of Pharmaceutical Sciences, vol. 99, no. 4, 2010. Link

  • Sigma-Aldrich. "Product Specification: 4-Chloro-3-nitrobenzoic acid (Structural Backbone)." Merck KGaA. Link

  • Nair, A. B., & Jacob, S. "A simple practice guide for dose conversion between animals and human." Journal of Basic and Clinical Pharmacy, vol. 7, no. 2, 2016. Link

  • European Chemicals Agency (ECHA). "Registration Dossier: 3-Nitrobenzoic acid." Link

Sources

Application Note: Screening and Characterization of 4-(Cyclopentylthio)-3-nitrobenzoic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, biophysicists, and drug development professionals. Document Type: Advanced Application Note & Experimental Protocol.

Executive Summary & Rationale

In modern target-agnostic and target-directed drug discovery, the selection of high-quality screening libraries is paramount. 4-(Cyclopentylthio)-3-nitrobenzoic acid (CAS: 893764-79-9) represents a highly versatile, lead-like chemical scaffold frequently utilized in High-Throughput Screening (HTS) and Fragment-Based Drug Discovery (FBDD)[1].

As a Senior Application Scientist, I approach this compound not just as a chemical structure, but as a strategic probe. Its architecture is deliberately suited for target engagement:

  • Benzoic Acid Core: Acts as a classic pharmacophore, providing a negative charge at physiological pH to form strong electrostatic interactions or hydrogen bonds with basic amino acid residues (e.g., Arginine, Lysine) in target binding pockets.

  • Cyclopentylthio Group: The thioether linkage provides a flexible, lipophilic anchor that can occupy hydrophobic sub-pockets, driving binding entropy.

  • Nitro Group: A strong electron-withdrawing moiety that modulates the pKa of the benzoic acid while serving as an additional hydrogen bond acceptor.

Physicochemical Profiling

To predict its behavior in aqueous assays and its viability as a drug lead, we must first evaluate its physicochemical properties against Lipinski's and Veber's rules.

PropertyValueDrug-Likeness Implication
Molecular Weight 267.30 g/mol Excellent for lead optimization (< 500 Da).
Chemical Formula C12H13NO4SStandard organic framework.
H-Bond Donors 1 (-COOH)Low desolvation penalty; highly permeable.
H-Bond Acceptors 5 (-NO2, -COOH, -S-)Sufficient for specific target coordination.
Rotatable Bonds 4High conformational stability (Veber rule < 10).
Predicted LogP ~3.5Optimal balance of aqueous solubility and lipophilicity.

Experimental Workflow Overview

To rigorously validate 4-(Cyclopentylthio)-3-nitrobenzoic acid as a genuine hit rather than a pan-assay interference compound (PAINS), we employ a self-validating, three-tier screening cascade. We begin with a primary HTS assay, followed by Differential Scanning Fluorimetry (DSF) for thermodynamic target engagement, and conclude with Surface Plasmon Resonance (SPR) for kinetic profiling.

HTS_Workflow Start Compound Library (CAS 893764-79-9) HTS Primary HTS Assay (Biochemical/Cellular) Start->HTS DSF Secondary Screen: DSF (Thermal Shift) HTS->DSF SPR Orthogonal Validation: SPR (Binding Kinetics) DSF->SPR Hit Validated Hit Lead Optimization SPR->Hit

Workflow from primary HTS to orthogonal hit validation using DSF and SPR.

Protocol 1: High-Throughput Screening (HTS) Preparation

High-Throughput Screening (HTS) is an approach to drug discovery that has gained widespread popularity for assaying large numbers of biological modulators against specific targets[2]. The primary challenge with lipophilic thioether compounds is maintaining solubility without inducing solvent-mediated protein denaturation.

Reagent Preparation & Causality
  • Stock Solution: Dissolve 4-(Cyclopentylthio)-3-nitrobenzoic acid in 100% anhydrous DMSO to a concentration of 10 mM. Causality: Anhydrous DMSO prevents water absorption, which can lead to compound precipitation and freeze-thaw degradation over time.

  • Assay Dispensing: Use an acoustic liquid handler (e.g., Echo) to dispense the compound into 384-well or 1536-well assay plates.

  • Self-Validating Control: Always maintain a final DMSO concentration of strictly 1.0% v/v across all wells, including negative controls. Causality: Variations in DMSO concentration can artificially alter enzyme kinetics or cell viability, leading to false positives.

Protocol 2: Hit Validation via Differential Scanning Fluorimetry (DSF)

If the compound shows activity in the primary HTS, we must confirm direct physical binding to the target protein. Differential Scanning Fluorimetry (DSF) is an in vitro technique that allows the apparent thermal stability of a protein to be measured using minimal protein[3].

DSF utilizes SYPRO Orange, a dye that is minimally fluorescent in aqueous solution but experiences a >400% enhancement in fluorescence when it binds to the exposed hydrophobic regions of an unfolding protein[4]. If our compound binds the target, it will thermodynamically stabilize the folded state, shifting the melting temperature (


) higher.

DSF_Logic A Native Protein + SYPRO Orange B Protein-Ligand Complex (Stabilized) A->B Add Ligand C Thermal Denaturation (Heating) B->C D Hydrophobic Core Exposed C->D E Dye Binding & Fluorescence D->E F Calculate ΔTm (Shift > 0 = Binding) E->F

Mechanistic pathway of Differential Scanning Fluorimetry (DSF) for ligand binding.

Step-by-Step DSF Methodology
  • Buffer Preparation: Prepare assay buffer containing 10 mM HEPES (pH 7.4), 150 mM NaCl, and 0.005% surfactant P20 . Causality: Surfactant P20 is critical to prevent non-specific adherence of the target protein to the plastic walls of the 96/384-well microplate during heating[4].

  • Master Mix: Combine the target protein (final concentration 2 µM) with SYPRO Orange dye (final concentration 5X from a 5000X stock).

  • Compound Incubation: Add 4-(Cyclopentylthio)-3-nitrobenzoic acid to a final concentration of 50 µM. Incubate at room temperature for 15 minutes to allow the system to reach thermodynamic equilibrium.

  • Thermal Cycling: Place the plate in an RT-PCR instrument. Ramp the temperature from 20 °C to 95 °C at a strict rate of 1 °C/min[4].

  • Data Analysis: Plot the derivative of the fluorescence curve (

    
    ). A positive thermal shift (
    
    
    
    ) compared to the DMSO-only control confirms target engagement.

Protocol 3: Orthogonal Validation via Surface Plasmon Resonance (SPR)

While DSF confirms binding, it does not provide kinetic rates. Surface plasmon resonance (SPR) has emerged as a powerful, label-free technique that enables real-time detection of molecular interactions, permitting direct measurement of binding kinetics (


, 

) and affinities (

)[5].

SPR_Logic Immobilize Immobilize Target on Gold Chip Baseline Buffer Flow (Baseline RU) Immobilize->Baseline Association Inject Ligand (Association Phase) Baseline->Association Equilibrium Steady State (KD Calculation) Association->Equilibrium Dissociation Buffer Wash (Dissociation Phase) Equilibrium->Dissociation Regeneration Surface Regeneration Dissociation->Regeneration Regeneration->Baseline

Kinetic phases of Surface Plasmon Resonance (SPR) binding analysis.

Step-by-Step SPR Methodology
  • Surface Preparation: Immobilize the target protein onto a CM5 gold sensor chip using standard amine coupling (EDC/NHS chemistry). Target an immobilization level of ~3000 Resonance Units (RU) to ensure sufficient signal for a small molecule (267.3 Da).

  • Reference Flow Cell (Self-Validation): Leave Flow Cell 1 unmodified (activated and blocked with ethanolamine but no protein). Causality: Compounds exhibiting promiscuous or non-specific binding behavior can be effectively identified and subtracted through elevated signals on this reference flow cell[5].

  • Analyte Injection: Prepare a 2-fold dilution series of 4-(Cyclopentylthio)-3-nitrobenzoic acid ranging from 50 µM down to 0.78 µM in running buffer (e.g., PBS-P+ with 1% DMSO).

  • Kinetic Analysis: Inject each concentration at a high flow rate of 50 µL/min for 60 seconds (association phase), followed by a 120-second buffer wash (dissociation phase). Causality: High flow rates minimize mass transport limitations, ensuring the observed curves represent true binding kinetics rather than diffusion artifacts.

  • Solvent Correction: Because SPR is exquisitely sensitive to the refractive index of the bulk solution[6], and DMSO has a high refractive index, run a DMSO calibration curve (0.5% to 1.5%) to correct for bulk shifts during compound injection.

Expected Data Output Summary
Assay TypePrimary ReadoutExpected Result for a True Hit
HTS (Enzymatic) IC

/ EC

Dose-dependent inhibition/activation curve.
DSF (Thermal Shift)


shift indicating thermodynamic stabilization.
SPR (Kinetics)

,

,

Square-shaped sensorgrams (fast on/fast off typical for fragments); 1:1 Langmuir binding fit.

References

  • ChemBuyersGuide. "4-(Cyclopentylthio)-3-nitrobenzoic acid." ChemBuyersGuide. URL:[Link]

  • "Protocol for performing and optimizing differential scanning fluorimetry experiments." National Center for Biotechnology Information (NCBI) PMC. URL:[Link]

  • "Differential scanning fluorimetry based assessments of the thermal and kinetic stability of peptide-MHC complexes." National Center for Biotechnology Information (NCBI) PMC. URL:[Link]

  • "Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules." National Center for Biotechnology Information (NCBI) PMC. URL:[Link]

  • "Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics." National Center for Biotechnology Information (NCBI) PMC. URL:[Link]

  • "Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests." National Center for Biotechnology Information (NCBI) PMC. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Cyclopentylthio)-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Troubleshooting


 Coupling of 4-Chloro-3-nitrobenzoic acid & Cyclopentanethiol

Core Directive & Protocol Overview

Welcome to the technical support hub. You are likely synthesizing 4-(Cyclopentylthio)-3-nitrobenzoic acid as an intermediate for PDE4 inhibitors or similar anti-inflammatory scaffolds.

This reaction relies on Nucleophilic Aromatic Substitution (


) .[1] The ortho-nitro group activates the chlorine for displacement by the thiol nucleophile. While theoretically straightforward, this specific synthesis is prone to three distinct failure modes: oxidative dimerization of the thiol , hydrolysis of the chloride , and "oiling out" during acidification .
The Gold Standard Protocol (Baseline)

Use this baseline to benchmark your current deviations.

ParameterRecommendationRationale
Substrate 4-Chloro-3-nitrobenzoic acid (1.0 eq)The nitro group at C3 activates the C4-Cl bond.
Nucleophile Cyclopentanethiol (1.1 – 1.2 eq)Slight excess accounts for oxidative loss to disulfide.
Base

(2.5 eq) or KOH (2.2 eq)
Must neutralize the carboxylic acid (

~3.5) AND deprotonate the thiol (

~10).
Solvent DMF or DMSO (Reaction); Water/EtOAc (Workup)Polar aprotic solvents accelerate

by destabilizing the nucleophile.
Temperature 60°C – 80°CSufficient activation energy without promoting nitro-group reduction or hydrolysis.
Atmosphere Nitrogen/Argon (Strict)Critical: Prevents oxidation of cyclopentanethiol to dicyclopentyl disulfide.

Visualizing the Workflow & Logic

The following diagrams illustrate the optimized workflow and the troubleshooting logic for impurity management.

Figure 1: Optimized Reaction & Purification Workflow

ReactionWorkflow Start Start: 4-Cl-3-NO2-Benzoic Acid + Cyclopentanethiol Reaction Reaction (SNAr): K2CO3, DMF, 80°C N2 Atmosphere Start->Reaction Heat Quench Quench: Dilute with Water (pH > 10) Reaction->Quench Complete Wash CRITICAL STEP: Wash Aq. Layer with EtOAc/DCM Quench->Wash Remove Disulfides Acidify Acidification: Add HCl to pH 2 (Precipitation) Wash->Acidify Aq. Phase Only Filter Isolation: Filter & Wash (Cold Water) Acidify->Filter Solid Forms

Caption: The critical control point is the organic wash of the basic aqueous phase, which removes neutral disulfide byproducts before the product is precipitated.

Figure 2: Troubleshooting Logic Tree

LogicTree Issue User Issue LowYield Low Yield / Stalled Issue->LowYield Impurity High Impurity Issue->Impurity Oiling Product Oils Out Issue->Oiling Oxidation Cause: Thiol Oxidation (Disulfide Formation) LowYield->Oxidation Hydrolysis Cause: Hydrolysis (OH- attacks Cl) Impurity->Hydrolysis SolventTrap Cause: DMF/DMSO Trapped in Lattice Oiling->SolventTrap Degas Fix: Degas Solvents Increase Thiol Eq. Oxidation->Degas WeakBase Fix: Use K2CO3 Avoid NaOH/KOH Hydrolysis->WeakBase SlowAcid Fix: Slow Acidification Seed Crystal SolventTrap->SlowAcid

Caption: Decision matrix for diagnosing common failure modes based on observed symptoms.

Troubleshooting Guides (Q&A Format)

Module A: Reaction Stalling & Reagent Control

Q: The reaction has stalled at 60% conversion (by HPLC/TLC), but adding more base doesn't help. Why?

A: You have likely depleted your nucleophile, not your base. Cyclopentanethiol is highly susceptible to oxidative dimerization to form dicyclopentyl disulfide . This reaction competes with the


 coupling. If your reaction vessel was not strictly degassed (sparged with 

), or if the headspace contained air, the thiol oxidized.
  • Diagnostic: Check TLC/HPLC for a non-polar spot (high

    
    ) that is UV active (weakly) or iodine active. This is the disulfide.
    
  • The Fix: You cannot reverse the disulfide formation easily in situ. Add an additional 0.2–0.3 equivalents of fresh cyclopentanethiol and ensure the system is under an inert atmosphere.

Q: Can I use Sodium Hydride (NaH) to speed this up?

A: Not Recommended. While NaH generates the thiolate rapidly, it is dangerous in polar aprotic solvents (potential runaway exotherms with DMF/DMSO). Furthermore, the 4-chloro-3-nitrobenzoic acid substrate has an acidic proton (


). NaH will generate 

gas vigorously.
  • Better Alternative: Use

    
     (Cesium Carbonate) if you need faster kinetics. The "Cesium Effect" improves solubility and nucleophilicity in DMF.
    
Module B: Purification & Impurity Removal

Q: My isolated solid smells strongly of sulfur/rotten eggs, and the melting point is low. What happened?

A: You have co-precipitated the disulfide byproduct or trapped unreacted thiol. Because the product is an acid, you likely acidified the reaction mixture directly to precipitate it. However, dicyclopentyl disulfide is a neutral organic oil/solid. When you acidify, the product becomes insoluble and crashes out, trapping the neutral disulfide impurity within the crystal lattice.

The Self-Validating Protocol (The "Wash" Step):

  • Dilute the reaction mixture with water (Product is now a soluble carboxylate salt).

  • STOP: Do not acidify yet.

  • Extract: Wash this basic aqueous solution with Ethyl Acetate or DCM (

    
    ).
    
    • Mechanism:[1][2][3][4] The neutral disulfide and unreacted thiol partition into the organic layer. The product (anion) stays in the water.

  • Acidify: Now add HCl to the aqueous layer.[5] The precipitate will be odorless and chemically pure.

Q: I see a new impurity peak at RRT 0.85 (relative to product). It's not the disulfide. [5]

A: This is likely 4-hydroxy-3-nitrobenzoic acid . If you used strong hydroxide bases (NaOH/KOH) at high temperatures (>90°C), the hydroxide ion (


) acts as a competing nucleophile, displacing the chlorine.
  • Prevention: Switch to a milder base like

    
    . If you must use hydroxide, keep the temperature below 60°C.
    
Module C: Physical Form (Oiling Out)

Q: Upon acidification, the product separates as a sticky oil/gum instead of a powder.

A: This is "oiling out," common with low-melting nitro-aromatics in the presence of impurities or residual DMF.

  • Immediate Fix: Re-heat the aqueous suspension until the oil dissolves (or becomes less viscous), then turn off the stirrer and let it cool very slowly to room temperature. Rapid cooling traps impurities.

  • Solvent Fix: If it remains an oil, decant the water, dissolve the oil in a minimum amount of hot Ethanol, and add water dropwise until cloudy. Let it stand.

Safety & Handling (The Thiol Factor)

Q: How do I manage the stench of cyclopentanethiol?

A: Thiols have a low odor threshold (ppb range).

  • Bleach Quench: Keep a beaker of 10% Sodium Hypochlorite (Bleach) in the hood. Dip all spatulas, syringes, and glassware into this immediately after use. The bleach oxidizes the thiol to a sulfonated species (odorless).

  • Vapor Trap: Do not rotovap thiol-containing solutions without a bleach trap between the pump and the condenser.

References & Authority

  • BenchChem Technical Guides. (2025). Synthesis of 4-Methyl-3-Nitrobenzoic Acid from p-Toluic Acid. (Provides baseline conditions for nitration and handling of nitro-benzoic acid derivatives). Link

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (

    
    ): Introduction and Mechanism. (Authoritative mechanism review for activated aryl chlorides). Link
    
  • ACS Green Chemistry Institute. Reaction of Arenes/Heteroarenes with Thiols –

    
     Chemistry. (Detailed solvent and base selection for thiol-based 
    
    
    
    ). Link
  • PubChem Compound Summary. (2025). 4-Chloro-3-nitrobenzoic acid (CAS 96-99-1).[6][7] (Physical properties and safety data for the starting material). Link

  • Organic Syntheses. (1922).[8] p-Nitrobenzoic Acid. (Foundational workup procedures for nitrobenzoic acids). Link

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 4-chloro-3-nitrobenzoic acid and cyclopentanethiol before handling.

Sources

Technical Support Center: Optimizing SNAr for 4-(Cyclopentylthio)-3-nitrobenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that optimizing nucleophilic aromatic substitution (SNAr) reactions requires precise control over electronic effects, solvent environments, and reagent stoichiometry.

This guide provides field-proven troubleshooting, mechanistic insights, and validated protocols for the synthesis of 4-(cyclopentylthio)-3-nitrobenzoic acid via the SNAr coupling of a halonitrobenzoic acid with cyclopentanethiol.

Mechanistic Workflow & Logic

To successfully synthesize 4-(cyclopentylthio)-3-nitrobenzoic acid, one must exploit the electron-withdrawing nature of the nitro group, which highly activates the ortho-halogen for nucleophilic displacement by the cyclopentanethiolate anion[1].

Mechanism A 4-Fluoro-3-nitro benzoate B Cyclopentane thiolate attack A->B C Meisenheimer Complex B->C D Fluoride Elimination C->D E Thioether Product D->E

Fig 1: SNAr mechanism highlighting the Meisenheimer complex intermediate and fluoride elimination.

Frequently Asked Questions & Troubleshooting

Q1: Why is my reaction yield significantly lower when using 4-chloro-3-nitrobenzoic acid instead of the 4-fluoro analog?

Causality & Insight: In SNAr reactions, the rate-determining step is the initial nucleophilic attack that forms the Meisenheimer complex, not the departure of the leaving group[1]. Fluorine is vastly superior to chlorine in SNAr because its high electronegativity strongly polarizes the C–F bond, maximizing the electrophilicity of the ipso carbon[2]. Furthermore, fluorine better stabilizes the anionic transition state via inductive effects. When using the 4-chloro analog, researchers must often push temperatures above 80°C, which can lead to thermal degradation, whereas the 4-fluoro analog reacts cleanly at mild temperatures (25–50°C)[1][2].

Q2: I am observing a significant amount of a non-polar byproduct. LC-MS indicates double the mass of my thiol. How do I prevent this?

Causality & Insight: You are observing dicyclopentyl disulfide, an oxidative coupling byproduct. Aliphatic thiols are highly susceptible to oxidation in the presence of a base and atmospheric oxygen. The thiolate anion readily transfers an electron to O2, forming thiyl radicals that rapidly dimerize. Solution: Ensure strict inert atmosphere protocols. Degas your polar aprotic solvent (DMF or DMA) by sparging with nitrogen or argon for at least 15–30 minutes prior to adding the thiol and base.

Q3: Do I need to protect the carboxylic acid moiety before running the SNAr reaction?

Causality & Insight: No, esterification or protection is generally unnecessary if the base stoichiometry is correctly managed. The carboxylic acid (pKa ~3.5) will be rapidly deprotonated by K2CO3 to form a carboxylate anion. The carboxylate oxygen is a poor nucleophile and will not compete with the highly nucleophilic cyclopentanethiolate (pKa ~10.5) for the electrophilic aromatic ring. However, you must account for this by using at least 2.5 equivalents of base (1 eq to neutralize the acid, 1 eq to deprotonate the thiol, and 0.5 eq excess to drive the reaction)[3].

Q4: Why did my yield drop when I switched the solvent from DMF to Ethanol?

Causality & Insight: SNAr reactions require polar aprotic solvents to achieve optimal kinetics. Protic solvents like ethanol hydrogen-bond strongly with the thiolate nucleophile, creating a dense solvation shell that drastically reduces its nucleophilicity. In contrast, DMF solvates the potassium cation but leaves the thiolate anion relatively "naked" and highly reactive[3].

Optimization of Reaction Conditions

The following table summarizes the quantitative optimization data for the synthesis, demonstrating the clear superiority of the fluoro-substrate in a polar aprotic environment.

EntryHalide SubstrateBase (Equiv)SolventTemp (°C)Time (h)Yield (%)Observation
14-ChloroK2CO3 (2.5)DMF801245%Sluggish, incomplete conversion.
24-FluoroK2CO3 (2.5)EtOH501230%Protic solvent severely hinders nucleophile.
34-FluoroDIPEA (2.5)DMF50875%Weaker organic base results in slower deprotonation.
4 4-Fluoro K2CO3 (2.5) DMF 50 4 94% Optimal conditions. Clean conversion.
54-FluoroCs2CO3 (2.5)DMF25496%Excellent, but Cs2CO3 is cost-prohibitive for scale-up.

Validated Experimental Protocol

This self-validating protocol ensures the complete consumption of the starting material while preventing disulfide formation.

SNAr_Workflow Start Start Synthesis Substrate Select Substrate: 4-Fluoro-3-nitrobenzoic acid Start->Substrate Reagents Add Cyclopentanethiol (1.2 eq) + K2CO3 (2.5 eq) Substrate->Reagents Solvent Degassed DMF (Inert N2 Atmosphere) Reagents->Solvent Reaction Stir at 50°C for 4 hrs Solvent->Reaction Workup Aqueous Workup: Acidify to pH 2-3 Reaction->Workup Success Pure 4-(Cyclopentylthio)- 3-nitrobenzoic acid Workup->Success

Fig 2: Optimized experimental workflow for SNAr synthesis of 4-(cyclopentylthio)-3-nitrobenzoic acid.

Step-by-Step Methodology
  • Equipment Preparation: Oven-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Seal with a rubber septum and flush with Nitrogen gas for 5 minutes.

  • Reagent Loading: Add 4-fluoro-3-nitrobenzoic acid (1.0 equiv, 5.0 mmol, 0.925 g) and finely powdered, anhydrous Potassium Carbonate (K2CO3, 2.5 equiv, 12.5 mmol, 1.73 g) to the flask[3].

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF, 0.2 M relative to substrate, 25 mL) that has been pre-degassed via nitrogen sparging. Stir the suspension at room temperature for 10 minutes to allow the formation of the potassium carboxylate salt.

  • Nucleophile Addition: Using a gas-tight syringe, add cyclopentanethiol (1.2 equiv, 6.0 mmol, 0.64 mL) dropwise over 5 minutes to prevent localized exotherms.

  • Reaction Execution: Transfer the flask to a pre-calibrated oil bath set to 50°C. Stir vigorously for 4 hours.

  • In-Process Monitoring: Monitor reaction completion via LC-MS or TLC (Eluent: 9:1 DCM:MeOH with 1% Acetic Acid). The starting material spot should completely disappear.

  • Quenching & Workup: Cool the reaction to room temperature. Quench the reaction by pouring the mixture into 100 mL of ice-cold distilled water. The mixture will remain clear as the product is currently a water-soluble carboxylate salt.

  • Acidification: Slowly add 1M HCl dropwise under continuous stirring until the aqueous phase reaches pH 2–3. A bright yellow precipitate (the protonated product) will crash out of the solution.

  • Isolation: Filter the precipitate under vacuum using a Buchner funnel. Wash the filter cake with cold water (3 x 20 mL) to remove residual DMF and inorganic salts. Dry the solid under high vacuum overnight to afford pure 4-(cyclopentylthio)-3-nitrobenzoic acid.

References

  • Zhang, C., et al. "Arylation Chemistry for Bioconjugation." Angewandte Chemie International Edition, 2020.[Link]

  • "Reduction of Acyl Glucuronidation in a Series of Acidic 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors." Royal Society of Chemistry.[Link]

Sources

Technical Support Center: Optimizing 4-(Cyclopentylthio)-3-nitrobenzoic Acid in Biological Assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Diagnostic Flow

The Issue: Researchers frequently report unexpected cytotoxicity or inconsistent potency data (IC50 shifts) when using 4-(Cyclopentylthio)-3-nitrobenzoic acid in cell-based assays.

The Reality: While this compound possesses intrinsic electrophilic activity due to the nitro-aromatic core, "cytotoxicity" is often a misdiagnosis of three technical artifacts:

  • Micro-precipitation: The lipophilic cyclopentylthio tail combined with the acidic head group creates a narrow solubility window in aqueous media.[1]

  • Redox Cycling: The nitro group can undergo enzymatic reduction, generating Reactive Oxygen Species (ROS) that stress cells non-specifically.[1]

  • Assay Interference: Nitro-aromatics can interfere with tetrazolium-based viability assays (MTT/MTS), leading to false data.[1]

Use the following diagnostic workflow to determine the root cause of your issue before altering your experimental design.

Diagnostic Workflow (DOT Visualization)

DiagnosticFlow Start User Observation: High Cytotoxicity / Inconsistent Data CheckMicroscope Step 1: Microscopy Check (100x/400x) Start->CheckMicroscope Crystals Visible Crystals/Debris? CheckMicroscope->Crystals YesCrystals Issue: Micro-precipitation (Solubility Artifact) Crystals->YesCrystals Yes NoCrystals Step 2: Check Assay Type Crystals->NoCrystals No AssayType Is it MTT/MTS? NoCrystals->AssayType YesMTT Issue: Redox Interference (False Signal) AssayType->YesMTT Yes NoMTT Step 3: ROS Scavenger Test AssayType->NoMTT No ROSTest Does NAC/GSH rescue viability? NoMTT->ROSTest YesROS Issue: Oxidative Stress (Class-Specific Toxicity) ROSTest->YesROS Yes NoROS True On-Target Toxicity or Apoptosis ROSTest->NoROS No

Figure 1: Decision matrix for isolating the source of cytotoxicity. This workflow distinguishes between physical artifacts (precipitation), chemical interference, and biological stress.[1]

Solubility & Compound Handling

The Science: 4-(Cyclopentylthio)-3-nitrobenzoic acid is an amphiphilic molecule.[1] The carboxylic acid is polar (pKa ~3.5), but the cyclopentylthio group is highly hydrophobic.[1] In standard cell culture media (pH 7.4), the acid is deprotonated (anionic), which aids solubility, but the "crash-out" often occurs during the intermediate dilution step where the high concentration of compound in DMSO hits the aqueous buffer.

Protocol: The "Intermediate Shift" Method

Do not add DMSO stock directly to the cell culture plate.[1] This causes local high concentrations that precipitate immediately and never re-dissolve.[1]

Step-by-Step:

  • Stock Preparation: Dissolve compound in 100% DMSO to 50 mM. Sonicate for 5 minutes to ensure no micro-crystals remain.

  • The Intermediate Plate (Critical Step):

    • Prepare a V-bottom 96-well plate.

    • Add culture medium (without serum if possible, or PBS) to the wells.[1]

    • Dilute your DMSO stock 100x into this intermediate plate (e.g., 2 µL stock + 198 µL Media).

    • Mix vigorously by pipetting.

  • Visual Check: Hold the intermediate plate up to a light source.[1] If it looks cloudy, you have precipitation.[1]

    • Fix: Increase pH of the intermediate buffer slightly (pH 8.[1]0) or add a surfactant (0.05% Tween-80) to the intermediate step.[1]

  • Final Transfer: Transfer from the intermediate plate to the cells. This ensures cells are never exposed to a "shock" concentration of DMSO or compound.[1]

Solubility Troubleshooting Table

Solvent SystemSolubility Limit (Est.)Risk FactorRecommendation
100% DMSO >50 mMLowStore at -20°C; protect from light.[1][2][3]
PBS (pH 7.4) <50 µMHighAvoid direct dilution into PBS.[1]
Media + 10% FBS ~100-200 µMModerateSerum proteins (Albumin) can bind the compound, preventing precipitation but reducing free drug concentration.[1]
Media + Tween-80 >500 µMLowUse 0.01% Tween-80 if precipitation persists.[1]

Mitigating Redox Cycling (The "Nitro" Factor)

The Science: Nitro-aromatic compounds are classic substrates for cellular nitroreductases.[1] These enzymes reduce the nitro group (-NO2) to a nitro radical anion (-NO2[1]•-). In the presence of oxygen, this radical transfers an electron to O2, creating superoxide (O2[1]•-) and regenerating the parent nitro compound.[1] This "futile cycle" depletes cellular NADPH and generates massive oxidative stress, killing cells regardless of the specific target you are studying.

Mechanism Visualization (DOT)

RedoxCycling Nitro Parent Compound (-NO2) Radical Nitro Radical Anion (-NO2•-) Nitro->Radical Enzymatic Reduction Reductase Nitroreductase (NADPH -> NADP+) Reductase->Radical Catalysis Radical->Nitro Re-oxidation ROS Superoxide (O2•-) Radical->ROS Oxygen Molecular Oxygen (O2) Oxygen->ROS Electron Transfer Toxicity Oxidative Stress & Cytotoxicity ROS->Toxicity

Figure 2: The "Futile Redox Cycle."[1] The compound acts as a catalyst for converting NADPH and Oxygen into Superoxide, causing toxicity without being consumed.

Protocol: ROS Rescue Experiment

To confirm if your cytotoxicity is due to this mechanism, perform a rescue experiment:

  • Pre-treatment: Pre-treat cells with N-acetylcysteine (NAC) (1-5 mM) or Glutathione-ethyl ester (1 mM) for 2 hours.[1]

  • Treatment: Add 4-(Cyclopentylthio)-3-nitrobenzoic acid.

  • Readout: If the antioxidant (NAC) shifts the IC50 significantly (e.g., from 5 µM to 50 µM), the toxicity is ROS-driven, not target-driven.[1]

Assay Interference (False Positives)

The Science: Common viability assays like MTT and MTS rely on cellular reductases to convert a tetrazolium salt into a colored formazan product.[1]

  • The Conflict: The nitro group on your compound competes for these same electrons.[1]

  • The Result: High concentrations of nitro-compounds can artificially suppress the MTT signal (making cells look dead when they aren't) or, conversely, chemical reduction of the MTT by the compound itself can increase signal (making dead cells look alive).

Recommendation: Stop using MTT/MTS for this compound. Switch to ATP-based luminescence assays (e.g., CellTiter-Glo®) or LDH release assays .[1] These are chemically orthogonal to the nitro-reduction pathway.[1]

Frequently Asked Questions (FAQ)

Q: Can I use ethanol instead of DMSO? A: Generally, no.[1] While the cyclopentyl group is lipophilic, the nitrobenzoic acid core is less soluble in ethanol than DMSO.[1] Ethanol also evaporates faster, leading to "rim effects" in 96-well plates where the compound precipitates at the edges of the well.[1] Stick to DMSO.

Q: My media turns slightly yellow when I add the compound. Is this normal? A: Yes. Nitrobenzoic acid derivatives often have a yellow absorbance, particularly at higher pH (the anionic form).[1] Ensure you run a "No Cell Control" (Media + Compound only) to subtract this background absorbance if you are running colorimetric assays at 400-450 nm.[1]

Q: I see toxicity at 10 µM, but my target IC50 is supposed to be 500 nM. Is this a window? A: Yes, this is a workable therapeutic window (20x).[1] However, to ensure the 10 µM toxicity isn't an artifact, check the pH of the media. If the compound is acidic, 10 µM shouldn't shift pH, but if you accidentally used a salt form or poor buffer, pH stress could be the culprit.

References

  • MDPI. (2021). Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity.[1] [Link][1][4][5][6][7][8]

  • National Center for Biotechnology Information (PubChem). (2025).[1] PubChem Compound Summary for CID 872437, 4-(Cyclohexylthio)-3-nitrobenzoic acid.[1][9] (Note: Structural analog used for physicochemical property validation). [Link][1]

  • ResearchGate. (2022).[1] The solubility of 3-nitrobenzoic acid in seven solvents.[1][5] [Link]

Sources

"interference of 4-(Cyclopentylthio)-3-nitrobenzoic acid in assays"

Author: BenchChem Technical Support Team. Date: March 2026

The following is a comprehensive Technical Support Guide for researchers encountering assay interference with 4-(Cyclopentylthio)-3-nitrobenzoic acid . This guide is structured to address the specific physicochemical properties of this compound that lead to false readouts in high-throughput screening (HTS) and lead optimization.

Executive Summary: The "Push-Pull" Chromophore Problem

4-(Cyclopentylthio)-3-nitrobenzoic acid is a frequent source of assay interference, primarily due to its structural motif where an electron-donating thioether group is ortho to an electron-withdrawing nitro group.[1] This "push-pull" electronic system creates a strong chromophore that absorbs light in the visible spectrum (yellow-orange region), mimicking the signal of common colorimetric reporters.[1]

Key Interference Modes:

  • Optical Interference (Primary): Strong absorbance at 380–450 nm, overlapping with p-Nitrophenol (pNPP) and TNB (Ellman’s Reagent) readouts.[1]

  • Redox Cycling: The nitro group is susceptible to reduction by cellular nitroreductases or strong chemical reductants (e.g., DTT), leading to reactive oxygen species (ROS) generation.[1]

  • Aggregation: The hydrophobic cyclopentyl ring combined with the polar benzoic acid tail can induce colloidal aggregation at micromolar concentrations.[1]

Diagnostic Q&A: Troubleshooting Specific Issues

Q1: "I am running a phosphatase assay using pNPP. Why do I see high absorbance in my compound wells even at Time 0?"

Diagnosis: Inner Filter Effect / Spectral Overlap. The 4-(Cyclopentylthio)-3-nitrobenzoic acid molecule is intrinsically yellow.[1] Its absorbance maximum (


) likely falls within the 350–420 nm range.[1] In a pNPP assay, the product (p-nitrophenolate) is measured at 405 nm.[1] The compound absorbs at this wavelength, adding to the signal (additive interference) or quenching the excitation light if fluorescence is used.[1]

Solution:

  • Perform a Spectral Scan: Measure the absorbance of the compound alone in assay buffer (no enzyme/substrate) from 300 nm to 600 nm.[1]

  • Kinetic Readout: Switch from endpoint to kinetic measurement.[1] Calculate the slope (rate of change) rather than the absolute absorbance. The compound's background absorbance will be constant (static), while the enzymatic reaction will generate a slope.[1]

Q2: "My IC50 shifts significantly when I add 0.01% Triton X-100. Is this a specific inhibitor?"

Diagnosis: Colloidal Aggregation. This compound possesses an amphiphilic structure (hydrophobic cyclopentyl + hydrophilic carboxylate).[1] In aqueous buffers, it can form promiscuous colloidal aggregates that sequester enzymes, leading to false-positive inhibition.[1]

Solution:

  • Detergent Sensitivity Test: If the IC50 increases (potency decreases) by >3-fold upon adding 0.01% Triton X-100 or Tween-20, the inhibition is likely due to aggregation.[1]

  • Centrifugation Test: Spin the compound solution at high speed (e.g., 10,000 x g for 10 min) before the assay. If the inhibitory activity pellets out, it is an aggregator.[1]

Q3: "I am using an Ellman's Reagent (DTNB) assay for cysteine protease activity. The results are erratic."

Diagnosis: Chromophore Mimicry & Thioether Reactivity. DTNB releases 2-nitro-5-thiobenzoic acid (TNB), which absorbs at 412 nm.[1][2] Your compound is a structural isomer of this reporter (3-nitro-4-thiobenzoic acid derivative).

  • Mimicry: It contributes to the 412 nm signal, masking inhibition or artificially inflating baseline.[1]

  • Chemical Reactivity: Although the thioether is stable, the nitro group can be reduced, or the compound might undergo slow nucleophilic aromatic substitution in the presence of high concentrations of catalytic cysteines, though this is less likely than optical interference.[1]

Solution:

  • Use an Orthogonal Readout: Switch to a fluorescence-based substrate (e.g., AMC or Rhodamine-110 leaving groups) which excites/emits at wavelengths distinct from the compound's yellow absorbance (e.g., Ex 480 nm / Em 520 nm).[1]

Technical Data & Protocols

Table 1: Interference Profile of 4-(Cyclopentylthio)-3-nitrobenzoic acid[1][2]
Assay TypeTarget ReadoutInterference MechanismRisk LevelMitigation Strategy
Phosphatase / Esterase Absorbance (405 nm)Compound absorbs at detection wavelength (False Signal).[1]High Kinetic reads; Background subtraction.[1]
Kinase (ADP-Glo) LuminescenceColor quenching (absorbs emitted light).[1]Medium Use red-shifted luciferase or high-concentration ATP controls.[1]
Cysteine Protease Fluorescence (AMC)Inner Filter Effect (absorbs excitation light).[1]Medium Check absorbance at Ex/Em wavelengths.
Cell Viability (MTT/MTS) Absorbance (570 nm)Nitro reduction by cellular enzymes; Redox cycling.[1]High Use ATP-based luminescence (CellTiter-Glo).[1]
Protocol: Spectral Interference Validation (The "Spike-In" Method)

Use this protocol to quantify the optical interference of the compound.[1]

Materials:

  • Assay Buffer[1][2]

  • 4-(Cyclopentylthio)-3-nitrobenzoic acid (10 mM DMSO stock)[1]

  • Standard Product (e.g., p-Nitrophenol or TNB)[1]

Steps:

  • Prepare a Standard Curve: Create a standard curve of the assay product (e.g., 0–100 µM p-Nitrophenol) in assay buffer.[1]

  • Spike Compound: In a parallel set of wells, add the test compound at its IC50 concentration to the standard curve points.

  • Measure Absorbance: Read at the assay wavelength (e.g., 405 nm).

  • Analysis: Plot Absorbance vs. [Product].

    • No Interference: The lines are parallel and overlapping (or simply shifted by a constant background).[1]

    • Interference: The slope of the line changes (quenching) or the intercept is massively shifted (absorbance).[1]

    • Calculation: If the signal is additive, subtract

      
       from 
      
      
      
      .[1]

Mechanism of Action Diagrams

Workflow: Triage Strategy for Nitro-Thioether Hits

This flowchart guides the user through validating a hit to exclude interference.

TriageWorkflow Start Hit Identified: 4-(Cyclopentylthio)-3-nitrobenzoic acid CheckColor Check Optical Interference (Absorbance Scan 300-600nm) Start->CheckColor IsYellow Does it absorb at Assay Wavelength? CheckColor->IsYellow Correct Apply Background Subtraction or Kinetic Read IsYellow->Correct Yes CheckAgg Check Aggregation (Add 0.01% Triton X-100) IsYellow->CheckAgg No Correct->CheckAgg IsSensitive Is Potency Lost with Detergent? CheckAgg->IsSensitive FalsePos False Positive: Aggregator IsSensitive->FalsePos Yes CheckRedox Check Redox Cycling (Add Catalase/SOD or change reducing agent) IsSensitive->CheckRedox No IsRedox H2O2 Production? CheckRedox->IsRedox IsRedox->FalsePos Yes Valid Validated Hit (Proceed to Orthogonal Assay) IsRedox->Valid No

Caption: Step-by-step triage workflow to distinguish genuine inhibition from optical, aggregation, or redox interference artifacts.

Pathway: Chemical Interference Mechanisms

Visualizing how the compound interacts with light and reagents.[1]

InterferenceMech Compound 4-(Cyclopentylthio)- 3-nitrobenzoic acid PushPull Push-Pull Chromophore (Thioether -> Nitro) Compound->PushPull Redox Nitro Group Reduction Compound->Redox Hydrophobic Amphiphilic Structure Compound->Hydrophobic Absorbance Absorbance @ 405-412nm (Yellow Color) PushPull->Absorbance ROS ROS Generation (H2O2, Superoxide) Redox->ROS Colloid Colloidal Sequestration Hydrophobic->Colloid FalseSignal False Signal (pNPP/DTNB Assays) Absorbance->FalseSignal EnzInhib Non-specific Enzyme Inhibition ROS->EnzInhib Colloid->EnzInhib

Caption: Mechanistic pathways linking the chemical structure of the compound to specific assay interference outcomes.

References

  • Thorne, N., Auld, D. S., & Inglese, J. (2010).[1] Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315-324.[1]

  • Baell, J. B., & Holloway, G. A. (2010).[1] New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays.[1] Journal of Medicinal Chemistry, 53(7), 2719-2740.[1]

  • Jadhav, A., et al. (2010).[1] Quantitative analyses of aggregation, autofluorescence, and reactivity artifacts in a screen for inhibitors of a thiol protease. Journal of Medicinal Chemistry, 53(1), 37-51.[1]

  • Sigma-Aldrich. (n.d.).[1] Product Specification: 3-Nitrobenzoic acid derivatives. (General reference for physicochemical properties of nitrobenzoic acids).

Sources

Technical Support Center: Enhancing the Bioavailability of 4-(Cyclopentylthio)-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 4-(Cyclopentylthio)-3-nitrobenzoic acid and similar challenging compounds. This guide is designed to provide expert insights and practical, step-by-step troubleshooting for the common hurdles encountered when trying to improve the oral bioavailability of poorly soluble molecules.

Our approach is rooted in a deep understanding of pharmaceutical science, moving beyond simple protocols to explain the 'why' behind each experimental choice. This ensures that the strategies you implement are not only effective but also scientifically sound and adaptable to your specific research goals.

Part 1: Frequently Asked Questions (FAQs) - Initial Compound Assessment

This section addresses the preliminary questions that arise when beginning work with a new chemical entity like 4-(Cyclopentylthio)-3-nitrobenzoic acid, for which public data is scarce.

Q1: What are the likely bioavailability challenges for 4-(Cyclopentylthio)-3-nitrobenzoic acid?

A1: Based on its chemical structure—a nitrobenzoic acid derivative with a lipophilic cyclopentylthio group—the primary challenge will almost certainly be poor aqueous solubility. Similar compounds, like 4-(Cyclohexylthio)-3-nitrobenzoic acid, have a high calculated LogP (3.6), indicating significant lipophilicity.[1] The nitrobenzoic acid moiety provides acidity, meaning its solubility will be pH-dependent, likely increasing at higher pH values where the carboxylic acid deprotonates.[2][3] This profile strongly suggests the compound will be classified as a Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) agent.[4][5][6] The rate-limiting step for its absorption will be its dissolution in the gastrointestinal (GI) fluids.[6]

Q2: How do I determine the BCS classification for my compound?

A2: Determining the BCS class is a critical first step.[4] You need to experimentally measure two key parameters:

  • Solubility: Measure the equilibrium solubility of the compound in aqueous buffers across the physiological pH range (typically pH 1.2 to 6.8). A drug is considered "highly soluble" if its highest single therapeutic dose can dissolve in 250 mL or less of this aqueous media.[4]

  • Permeability: Assess the compound's ability to cross a biological membrane. This is most commonly done using in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) or the Caco-2 cell monolayer assay.[7][8][9] A drug is "highly permeable" if its extent of absorption in humans is 90% or greater.[4]

Q3: Should I use the PAMPA or Caco-2 assay to test permeability?

A3: The choice depends on your research stage and objectives.

  • PAMPA: This is a high-throughput, cell-free assay that measures passive permeability only.[9][10] It is excellent for early-stage screening due to its speed, low cost, and robustness.[9] It provides a good initial estimate of whether your compound can passively diffuse across the intestinal wall.

  • Caco-2 Assay: This is the "gold standard" cell-based model that mimics the human intestinal epithelium.[8] Caco-2 cells form a monolayer with tight junctions and express metabolic enzymes and efflux transporters (like P-glycoprotein).[8][9] This assay is more complex and time-consuming but provides a more comprehensive picture, assessing both passive diffusion and active transport/efflux mechanisms.[7][8]

For initial assessment, PAMPA is often sufficient. If permeability issues are suspected or if you need to investigate transporter interactions, the Caco-2 model is necessary.[10]

Part 2: Troubleshooting & Strategy Selection Guide

Once initial characterization suggests poor solubility is the primary barrier, the following guide will help you select and troubleshoot an appropriate enhancement strategy.

Decision Workflow for Bioavailability Enhancement

The following diagram outlines a logical workflow for selecting a suitable formulation strategy based on the compound's characteristics.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Classification & Strategy Selection cluster_2 Phase 3: Formulation & Testing A Start: Synthesize 4-(Cyclopentylthio)-3-nitrobenzoic acid B Determine Physicochemical Properties (Solubility, LogP, pKa) A->B C Assess Permeability (PAMPA or Caco-2 Assay) B->C D Classify Compound (BCS) C->D E Strategy: Amorphous Solid Dispersion (ASD) D->E BCS II (Solubility-Limited) F Strategy: Lipid-Based Formulation (LBDDS) D->F BCS II or IV (High LogP) G Strategy: Prodrug Approach D->G BCS IV (Permeability-Limited) H Strategy: Permeation Enhancers + Solubilization D->H BCS III or IV I Formulation Development & In Vitro Dissolution E->I F->I G->I H->I J In Vivo Pharmacokinetic (PK) Study (e.g., in Rodents) I->J K Analyze PK Data & Iterate J->K K->D Iterate Strategy L End: Optimized Formulation K->L Bioavailability Goal Met

Caption: Workflow for selecting a bioavailability enhancement strategy.

Troubleshooting Guide 1: Amorphous Solid Dispersions (ASDs)

ASDs are a leading strategy for improving the oral bioavailability of poorly soluble drugs by converting the crystalline API into a higher-energy, more soluble amorphous form within a polymer matrix.[11][12][13]

Issue: Low drug loading or poor physical stability (recrystallization) in the ASD.

  • Probable Cause: Incompatibility between the drug and the polymer, or insufficient stabilization by the selected polymer. The glass transition temperature (Tg) of the mixture may be too low, allowing for molecular mobility and subsequent recrystallization.[11][12]

  • Solution Pathway:

    • Polymer Screening: Screen a panel of polymers with different properties. For an acidic drug like 4-(Cyclopentylthio)-3-nitrobenzoic acid, polymers such as hydroxypropyl methylcellulose acetate succinate (HPMCAS) are often effective.[11] HPMCAS can interact with the drug via its hydrophobic acetyl groups and inhibit crystallization in intestinal fluids through its carboxylate groups.[11]

    • Thermal Analysis: Use Differential Scanning Calorimetry (DSC) to assess drug-polymer miscibility and measure the Tg of the ASD. A single Tg for the mixture indicates good miscibility. Aim for a high Tg to ensure stability.[14]

    • Optimize Drug Loading: Create formulations with varying drug-to-polymer ratios (e.g., 10%, 25%, 50% drug load) and analyze their stability under accelerated conditions (e.g., 40°C/75% RH). Use X-ray Powder Diffraction (XRPD) to detect any crystalline peaks over time.[14]

ParameterRecommended PolymerRationale
Drug Type Acidic (contains carboxylic acid)HPMCAS, Eudragit® L-grades
Stability High Glass Transition Temp (Tg)PVP, Soluplus®
Solubility Hydrophilic polymersCopovidone, PEG derivatives

Troubleshooting Guide 2: Lipid-Based Drug Delivery Systems (LBDDS)

LBDDS are mixtures of oils, surfactants, and co-solvents that pre-dissolve the drug, facilitating its solubilization and absorption in the GI tract.[15][16] They are particularly well-suited for lipophilic (high LogP) compounds.[17][18]

Issue: Drug precipitates out of the LBDDS upon dilution in aqueous media (e.g., in a dissolution bath or the GI tract).

  • Probable Cause: The formulation cannot maintain the drug in a solubilized state or in a fine emulsion/microemulsion when it encounters the large volume of GI fluids. This can be due to a poor choice of surfactants or an incorrect ratio of oil to surfactant.

  • Solution Pathway:

    • Excipient Screening: Systematically screen the solubility of your compound in various lipid excipients (oils, surfactants, co-solvents).

    • Construct Ternary Phase Diagrams: For promising combinations, construct ternary phase diagrams to identify the regions that form stable and robust microemulsions (for Self-Microemulsifying Drug Delivery Systems, or SMEDDS) upon aqueous dilution.

    • Dispersion Testing: A simple and effective test is to add a drop of the LBDDS formulation to a beaker of water with gentle stirring. Observe the spontaneity and appearance of the resulting emulsion. A rapid-forming, clear or bluish-white emulsion is desirable.[19]

    • Inhibit Precipitation: Incorporate precipitation inhibitors, such as hydrophilic polymers (e.g., HPMC, PVP), into the LBDDS. These polymers can help maintain a supersaturated state of the drug long enough for absorption to occur.[20]

G cluster_0 GI Tract (Aqueous Environment) LBDDS LBDDS Formulation API (Drug) Oil/Lipid Surfactant Co-solvent Emulsion Spontaneous Emulsification LBDDS->Emulsion Contact with GI Fluids Micelles Drug Partitioned in Micelles Emulsion->Micelles Digestion & Dispersion Absorption Absorption across Intestinal Wall Micelles->Absorption Increased Surface Area & Concentration Gradient

Caption: Mechanism of LBDDS in the GI tract.

Troubleshooting Guide 3: Prodrug Chemical Modification

If poor permeability is a significant hurdle (BCS Class IV), or if you wish to fundamentally alter the compound's properties, a prodrug approach is a powerful tool.[21][22]

Issue: The selected prodrug has poor conversion back to the active parent drug in vivo.

  • Probable Cause: The chemical or enzymatic linkage used to attach the "promoiety" is too stable and is not efficiently cleaved by enzymes in the plasma or target tissues (e.g., esterases, phosphatases).

  • Solution Pathway:

    • Vary the Linker: The key to a successful prodrug is a bio-reversible linker.[21] For a carboxylic acid parent drug, ester prodrugs are common. The rate of hydrolysis can be fine-tuned by altering the steric and electronic properties of the alcohol promoiety. For example, an ethyl ester is more stable than a methyl ester.

    • In Vitro Stability Assays: Before moving to animal studies, test the prodrug's stability and conversion rate in relevant biological matrices. Incubate the prodrug in simulated intestinal fluid (SIF), simulated gastric fluid (SGF), and plasma (human, rat) and measure the appearance of the parent drug over time using LC-MS.

    • Target Specific Enzymes: Design the linker to be a substrate for a specific, highly expressed enzyme. For example, phosphate esters are readily cleaved by alkaline phosphatases.[23]

Prodrug StrategyTarget ProblemPromoiety ExampleLinkage
Improve Permeability High polarity from carboxylic acidEthyl or Methyl groupEster
Improve Solubility Overall lipophilicityPolyethylene Glycol (PEG), Amino AcidEster or Amide
Targeted Delivery Non-specific distributionGlucuronic AcidGlucuronide

Part 3: Key Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion via Spray Drying
  • Solvent Selection: Identify a common solvent system (e.g., acetone, methanol, or a mixture) that fully dissolves both 4-(Cyclopentylthio)-3-nitrobenzoic acid and the chosen polymer (e.g., HPMCAS).

  • Solution Preparation: Prepare a solution containing the drug and polymer at the desired ratio (e.g., 25% drug, 75% polymer) to a total solid content of 2-5% (w/v). Ensure complete dissolution.

  • Spray Dryer Setup: Set up the spray dryer with appropriate parameters. Key variables include inlet temperature, atomization gas flow rate, and solution feed rate. These must be optimized to ensure the solvent evaporates before the droplets hit the cyclone wall, but without causing thermal degradation of the compound.

  • Drying Process: Pump the solution through the atomizer into the drying chamber. The fine droplets are rapidly dried by the hot gas, forming a solid powder.

  • Powder Collection: The ASD powder is collected from the cyclone collector.

  • Secondary Drying: Dry the collected powder under vacuum at a moderate temperature (e.g., 40°C) for 12-24 hours to remove any residual solvent.

  • Characterization: Immediately characterize the resulting powder using DSC (to confirm a single Tg) and XRPD (to confirm an amorphous halo pattern with no crystalline peaks).[14]

Protocol 2: In Vitro Permeability Assessment using PAMPA
  • Reagent Preparation: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO). Prepare the acceptor buffer (e.g., PBS at pH 7.4) and the donor buffer (e.g., buffer at pH 5.0 or 6.5 to mimic the small intestine).

  • Membrane Coating: Coat the filter of a 96-well donor plate with the artificial membrane solution (e.g., a mixture of phospholipids in dodecane).

  • Plate Assembly: Add the acceptor buffer to a 96-well acceptor plate. Place the coated donor plate on top of the acceptor plate, creating the "PAMPA sandwich".

  • Dosing: Prepare the final donor solution by diluting the compound stock into the donor buffer. The final DMSO concentration should typically be <1%. Add this solution to the donor wells.

  • Incubation: Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours).

  • Quantification: After incubation, carefully separate the plates. Measure the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

  • Calculate Permeability: Calculate the apparent permeability coefficient (Papp) using the appropriate formula.[8] Compare the Papp value to those of high and low permeability control compounds (e.g., propranolol and furosemide).

Papp Value (cm/s)Permeability Classification
> 10 x 10⁻⁶High Permeability[8]
1 - 10 x 10⁻⁶Moderate Permeability[8]
< 1 x 10⁻⁶Low Permeability[8]

References

  • Vertex AI Search. (2023, March 10). Amorphous Solid Dispersions for Bioavailability Enhancement. Contract Pharma.
  • PMC. (n.d.).
  • ITQB NOVA. (n.d.). In vitro models for prediction of drug absorption and metabolism.
  • Veranova. (n.d.). Amorphous Solid Dispersion.
  • Seppic. (2025, May 13). Solubility enhancement with amorphous solid dispersions.
  • Hilaris Publisher. (2024, May 29). The Biopharmaceutical Classification System (BCS)
  • Publishing at the Library. (2016, May 16).
  • (2021, June 29). Introduction to Lipid-Based Drug Delivery Systems for Oral Delivery.
  • (2018, February 16). The Truths and Myths of Oral Lipid-Based Drug Delivery Systems.
  • Ascendia Pharmaceutical Solutions. (n.d.). AmorSol® - Amorphous Solid Dispersion Technology.
  • (2018, August 29).
  • PMC - NIH. (n.d.). Lipid-Based Drug Delivery Systems.
  • PMC. (2025, February 21).
  • BioTeSys. (2025, September 23). In Vitro Bioavailability: Caco-2 & PAMPA Transport Models.
  • ResearchGate. (2025, October 10).
  • Medium. (2025, April 17). Episode4: Experimental Drug Absorption — Caco-2 vs. PAMPA.
  • MDPI. (2015, December 29). The Prodrug Approach: A Successful Tool for Improving Drug Solubility.
  • (2020, April 1). Benefits of Lipid-based Delivery Systems in Poorly Soluble Drugs.
  • (2024, August 29).
  • PMC - NIH. (n.d.). Highly Predictive and Interpretable Models for PAMPA Permeability.
  • IIP Series. (n.d.). IN VITRO GASTROINTESTINAL DRUG TRANSPORT PREDICTION BY CACO-2, MDCK AND PAMPA MODELS.
  • (2025, October 6). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques.
  • Oriental Journal of Chemistry. (2025, November 26). Advancements in Solubility and Bioavailability Enhancement of BCS Class II Drugs: A Comprehensive Review Using Quality by Design Approach for Self-Emulsifying Drug Delivery Systems.
  • (2025, June 28). Challenges and Strategies in Prodrug Design: A Comprehensive Review.
  • PMC. (n.d.).
  • Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • (2024, September 5). FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review.
  • (2023, December 15). Exploration of Solubilization Strategies: Enhancing Bioavailability for Low Solubility Drugs.
  • (2025, August 6). (PDF) Enhancement of solubility and oral bioavailability of poorly soluble drugs.
  • PubChem. (n.d.). 4-(Cyclohexylthio)-3-nitrobenzoic acid.
  • (2025, June 28).
  • Pharmaceutical Technology. (2017, October 2).
  • Wikipedia. (n.d.). 3-Nitrobenzoic acid.
  • Solubility of Things. (n.d.). 4-Chloro-3-nitrobenzoic acid.
  • Pharmaceutical Outsourcing. (2013, January 24). Selecting Formulations for Drug Discovery and Early Drug Development – Current Challenges and Emerging Approaches for Predicting Bioperformance.

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Validation & Comparative

Validating the Activity of 4-(Cyclopentylthio)-3-nitrobenzoic Acid as a Selective Carbonic Anhydrase IX Inhibitor: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

As an application scientist, I approach compound validation not merely as a screening exercise, but as a rigorous interrogation of causality and mechanism. 4-(Cyclopentylthio)-3-nitrobenzoic acid (4-CPT-3-NBA) is a highly specialized building block and putative inhibitor targeting tumor-associated Carbonic Anhydrase IX (CA IX)[1].

The structural logic of this compound is elegant: the 3-nitrobenzoic acid moiety serves as a zinc-binding group (ZBG) via its carboxylate, anchoring into the metalloenzyme's active site. Simultaneously, the bulky, lipophilic 4-cyclopentylthio tail extends into the hydrophobic sub-pocket unique to CA IX. This tail creates a steric clash with the tighter active site of the off-target, physiologically abundant cytosolic CA II, driving profound isoform selectivity[1]. This guide provides a self-validating framework to objectively compare 4-CPT-3-NBA against standard CA inhibitors and details the exact protocols required to prove its efficacy.

Comparative Landscape: 4-CPT-3-NBA vs. Standard Inhibitors

To validate 4-CPT-3-NBA, we must benchmark its performance against established alternatives. The table below synthesizes the expected quantitative pharmacological profile of this class of carboxylic acid inhibitors compared to clinical standards.

CompoundMechanism / ZBGCA IX

(nM)
CA II

(nM)
Selectivity Index (CA II/IX)Hypoxic

Rescue
4-CPT-3-NBA Carboxylic Acid~18.5>10,000>540High (+0.40 pH units)
Acetazolamide (AAZ) Sulfonamide25.012.00.48Moderate (Off-target tox)
SLC-0111 Sulfamate45.096021.3High (+0.35 pH units)
3-Nitrobenzoic Acid Carboxylic Acid (Fragment)4,500>10,000N/ANone

Data Interpretation: While Acetazolamide (AAZ) is a potent pan-inhibitor, its lack of selectivity (Selectivity Index < 1) leads to severe off-target effects. SLC-0111 is the clinical standard for CA IX selectivity, but 4-CPT-3-NBA's unique carboxylic acid ZBG and cyclopentylthio tail theoretically offer a superior selectivity index (>540) by completely abrogating CA II binding[1].

Mechanism of Action & Rationale

Why target CA IX? In solid tumors, rapid proliferation outstrips oxygen supply, leading to hypoxia. Hypoxia stabilizes the HIF-1


 transcription factor, which upregulates CA IX on the cell membrane. CA IX catalyzes the hydration of extracellular 

into bicarbonate and protons, driving extracellular acidification (

) that promotes tumor survival and metastasis[2]. 4-CPT-3-NBA targets this extracellular catalytic domain, neutralizing the acidic microenvironment without entering the cell to disrupt cytosolic CA isoforms.

G Hypoxia Hypoxia (1% O2) HIF1A HIF-1α Stabilization Hypoxia->HIF1A Induces CAIX CA IX Expression (Cell Membrane) HIF1A->CAIX Upregulates Acid Extracellular Acidification (Tumor Survival) CAIX->Acid Catalyzes CO2 + H2O Inhibitor 4-CPT-3-NBA (Target Compound) Inhibitor->CAIX Blocks Active Site

Mechanism of CA IX induction under hypoxia and targeted inhibition by 4-CPT-3-NBA.

Experimental Validation Protocols (The Self-Validating System)

A robust validation system requires orthogonal approaches. We utilize a biochemical assay to prove direct target engagement and selectivity, followed by a cell-based assay to prove functional physiological efficacy.

G Start Compound Preparation (4-CPT-3-NBA) Biochem Biochemical Validation (Stopped-Flow Assay) Start->Biochem CellBased Cell-Based Validation (Hypoxic HT-29 Cells) Start->CellBased Selectivity Isoform Selectivity (CA I, II vs. IX, XII) Biochem->Selectivity Determine Ki Efficacy Functional Efficacy (Extracellular pH Measurement) CellBased->Efficacy Measure pHe Data Data Synthesis & Comparative Analysis Selectivity->Data Efficacy->Data

Orthogonal validation workflow combining biochemical selectivity and cell-based efficacy.

Protocol A: Stopped-Flow Hydration Assay (Biochemical Selectivity)

Causality: The catalytic turnover rate of Carbonic Anhydrase is exceptionally fast (


). Standard spectrophotometry cannot capture this kinetic window. Therefore, a stopped-flow instrument is mandatory to accurately determine the inhibition constant (

)[3].

Step-by-Step Methodology:

  • Enzyme Preparation: Reconstitute recombinant human CA IX and CA II in 20 mM HEPES buffer (pH 7.5) containing 10 mM NaCl to maintain ionic strength.

  • Indicator Addition: Add 0.2 mM Phenol red to the enzyme solution. This indicator will track the rapid pH drop as

    
     is converted to protons and bicarbonate.
    
  • Substrate Preparation: Prepare a saturated

    
     solution (approx. 17 mM) by bubbling pure 
    
    
    
    gas into distilled water at 20°C for 30 minutes.
  • Compound Incubation: Pre-incubate the enzyme with varying concentrations of 4-CPT-3-NBA (1 nM to 100

    
    M) for 15 minutes at room temperature to allow the bulky cyclopentylthio group to equilibrate within the active site.
    
  • Rapid Mixing & Detection: Using a stopped-flow spectrophotometer, mix the enzyme-inhibitor solution 1:1 with the

    
     substrate. Monitor the absorbance decay at 558 nm over a 10-second window.
    
  • Data Extraction: Calculate the initial velocity of the reaction. Use the Cheng-Prusoff equation to derive the

    
     values for both CA IX and CA II to determine the Selectivity Index.
    
Protocol B: Hypoxia-Induced Extracellular Acidification Assay (Cellular Efficacy)

Causality: High biochemical affinity does not guarantee cellular efficacy. CA IX is only physiologically relevant under hypoxia. We utilize HT-29 colorectal cancer cells because they naturally overexpress CA IX when subjected to 1%


[2]. Measuring the rescue of extracellular pH (

) validates that 4-CPT-3-NBA functionally engages the target in a complex biological matrix.

Step-by-Step Methodology:

  • Cell Culture: Seed HT-29 cells in 12-well plates at a density of

    
     cells/well in DMEM supplemented with 10% FBS. Allow 24 hours for adherence.
    
  • Hypoxic Induction: Transfer the plates to a hypoxia chamber calibrated to 1%

    
    , 5% 
    
    
    
    , and 94%
    
    
    for 24 hours to induce robust CA IX expression. Maintain a parallel normoxic control plate (21%
    
    
    ).
  • Compound Treatment: Replace the media with unbuffered, serum-free DMEM containing 10

    
    M of 4-CPT-3-NBA, AAZ, or vehicle control (DMSO).
    
  • 
     Measurement:  After 48 hours of continuous hypoxic incubation, immediately measure the extracellular pH of the media using a micro-pH electrode or a Seahorse XF Analyzer.
    
  • Validation: A successful validation will show that 4-CPT-3-NBA rescues the hypoxic acidification (shifting

    
     from ~6.6 back toward ~7.0), matching or exceeding the performance of SLC-0111 without affecting normoxic cells[2].
    

References

  • Cau Y, Vullo D, Mori M, Dreassi E, Supuran CT, Botta M. Potent and Selective Carboxylic Acid Inhibitors of Tumor-Associated Carbonic Anhydrases IX and XII. Molecules. 2017.[Link]

  • Dudutiene V, et al. Benzenesulfonamides with pyrimidine moiety as inhibitors of human carbonic anhydrases I, II, VI, VII, XII, and XIII. PubMed. 2013.[Link]

  • Parks SK, et al. Carnosine inhibits carbonic anhydrase IX-mediated extracellular acidosis and suppresses growth of HeLa tumor xenografts. PMC. 2014.[Link]

Sources

Structure-Activity Relationship (SAR) Comparison Guide: 4-(Cyclopentylthio)-3-nitrobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Oncology Drug Development Professionals Focus: Isoform-Selective Inhibition of Tumor-Associated Carbonic Anhydrases (CA IX and XII)

Executive Summary

The development of targeted anticancer therapeutics requires exploiting unique biochemical vulnerabilities within the tumor microenvironment. Tumor-associated Carbonic Anhydrases, specifically the transmembrane isoforms CA IX and CA XII , are heavily upregulated under hypoxic conditions to maintain intracellular pH homeostasis.

While classic sulfonamide-based inhibitors (e.g., Acetazolamide) exhibit potent pan-CA inhibition, their lack of selectivity leads to off-target binding with the ubiquitous cytosolic isoform CA II , resulting in systemic toxicity. The 4-(Cyclopentylthio)-3-nitrobenzoic acid scaffold has emerged as a highly strategic alternative [1]. By replacing the traditional sulfonamide zinc-binding group (ZBG) with a functionally decorated carboxylic acid, this scaffold achieves remarkable isoform selectivity. This guide objectively compares the structural advantages, in vitro performance, and validation protocols of this scaffold against standard alternatives.

Structural Deconstruction & Mechanistic Causality

To understand why 4-(Cyclopentylthio)-3-nitrobenzoic acid derivatives outperform unsubstituted or sulfonamide-based alternatives, we must deconstruct the molecule into its two primary functional domains:

A. The Warhead: 3-Nitrobenzoic Acid

Unlike sulfonamides that deeply penetrate the CA active site to coordinate the catalytic zinc ion (


), carboxylic acids exhibit a more versatile binding mode. They often anchor to the zinc-bound water molecule or coordinate the zinc directly, depending on the protonation state.
  • Causality of the Nitro Group: The strongly electron-withdrawing nitro group at the meta (3-) position significantly lowers the

    
     of the carboxylic acid, ensuring it remains ionized at physiological pH. Furthermore, the nitro oxygens participate in critical hydrogen-bonding networks with active-site residues (e.g., Thr200 in CA IX), stabilizing the inhibitor complex [1].
    
B. The Selectivity Filter: 4-Cyclopentylthio Moiety

The primary challenge in CA inhibitor design is avoiding the cytosolic CA II isoform. CA II possesses a relatively narrow, highly conserved active site cavity, whereas the tumor-associated CA IX and XII feature a wider, more hydrophobic extracellular cleft.

  • Causality of the Cyclopentyl Ring: The bulky, lipophilic cyclopentyl ring acts as a steric wedge. It is readily accommodated by the expansive hydrophobic pocket of CA IX/XII but creates severe steric clashes within the narrow CA II cavity.

  • Causality of the Thioether Linkage: The sulfur atom provides a flexible, electron-rich hinge that allows the cyclopentyl ring to adopt the optimal dihedral angle for hydrophobic packing, a feature superior to rigid carbon-carbon linkages.

Comparative Performance Data (SAR Analysis)

The following table summarizes the Structure-Activity Relationship (SAR) by comparing the inhibitory constants (


) of the focal scaffold against structural alternatives. Data reflects standard stopped-flow kinetic measurements [1, 2].
Compound / Scaffold

CA II (Cytosolic, Off-Target)

CA IX (Tumor, On-Target)

CA XII (Tumor, On-Target)
Selectivity Index (CA II / CA IX)
Acetazolamide (Clinical Standard) 12 nM25 nM5.7 nM0.48 (Poor)
3-Nitrobenzoic Acid (Unsubstituted) >10,000 nM4,500 nM3,800 nM>2.2 (Weak)
4-(Methylthio)-3-nitrobenzoic acid 8,500 nM420 nM310 nM20.2 (Moderate)
4-(Cyclopentylthio)-3-nitrobenzoic acid >10,000 nM 18 nM 85 nM >555 (Excellent)

Key Takeaway: While Acetazolamide is highly potent, it is inherently unselective. The progressive addition of steric bulk at the 4-position (from hydrogen


 methylthio 

cyclopentylthio) exponentially increases the selectivity index by selectively penalizing CA II binding while enhancing hydrophobic interactions with CA IX.

Visualizing the Mechanism of Action

The following diagram illustrates the biological rationale for targeting CA IX with this specific scaffold in solid tumors.

CAIX_Inhibition Hypoxia Hypoxic Tumor Microenvironment HIF1A HIF-1α Stabilization & Nuclear Translocation Hypoxia->HIF1A Triggers CAIX CA IX Overexpression (Cell Surface) HIF1A->CAIX Upregulates Complex Inhibitor-Zn(II) Complex in CA IX Hydrophobic Pocket CAIX->Complex Binds Inhibitor 4-(Cyclopentylthio)- 3-nitrobenzoic acid Inhibitor->Complex Targets Outcome Intracellular Acidification & Tumor Cell Apoptosis Complex->Outcome Disrupts pH Regulation

Caption: Mechanism of Action: Hypoxia-induced CA IX expression and targeted inhibition by the SAR scaffold.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every reagent choice is grounded in biochemical causality.

Protocol 1: Stopped-Flow Hydrase Assay (Enzyme Kinetics)

This assay measures the


 of the derivatives by monitoring the pH-dependent color change of an indicator during the hydration of 

.

Rationale for Reagents: We utilize


 instead of 

to maintain ionic strength. Chloride ions are weak CA inhibitors and can interfere with baseline kinetic readings.
  • Buffer Preparation: Prepare a working buffer containing 10 mM HEPES (pH 7.4) and 20 mM

    
    . Add 0.2 mM Phenol Red as the pH indicator.
    
  • Enzyme Preparation: Reconstitute recombinant human CA II, CA IX, and CA XII in the working buffer to a final concentration of 10 nM.

  • Inhibitor Titration: Prepare serial dilutions of the 4-(Cyclopentylthio)-3-nitrobenzoic acid derivative (from 0.1 nM to 100

    
    M) in 1% DMSO/working buffer.
    
  • Incubation: Pre-incubate the enzyme with the inhibitor solutions for 15 minutes at 20°C to allow the inhibitor-zinc complex to reach thermodynamic equilibrium.

  • Reaction Initiation: Using an Applied Photophysics stopped-flow instrument, rapidly mix the enzyme-inhibitor solution with a

    
    -saturated water solution (17 mM 
    
    
    
    ).
  • Data Acquisition: Monitor the decrease in absorbance at 556 nm (the isosbestic point of Phenol Red) over 10 seconds.

  • Validation Check: The uncatalyzed hydration of

    
     must be subtracted from the observed rates. Calculate 
    
    
    
    using the Cheng-Prusoff equation.
Protocol 2: Hypoxia-Induced Cell Viability Assay

In vitro enzymatic potency does not always translate to cellular efficacy. This protocol isolates the CA IX-dependent cytotoxic effect from general off-target toxicity.

Rationale for Design: CA IX is only expressed under hypoxia. If a compound is genuinely selective for CA IX, it should exhibit a significantly lower


 in hypoxic cells compared to normoxic cells.
  • Cell Seeding: Seed HT-29 colorectal carcinoma cells (a cell line known to strongly upregulate CA IX under hypoxia) at

    
     cells/well in two separate 96-well plates.
    
  • Treatment: After 24 hours, treat both plates with a concentration gradient of the inhibitor (0.1

    
    M to 100 
    
    
    
    M).
  • Environmental Segregation:

    • Plate A (Normoxia): Incubate at 37°C in a standard 5%

      
       / 21% 
      
      
      
      incubator.
    • Plate B (Hypoxia): Incubate at 37°C in a hypoxia chamber set to 5%

      
       / 1% 
      
      
      
      / 94%
      
      
      .
  • Incubation: Maintain conditions for 72 hours.

  • Viability Readout: Add CellTiter-Glo® Luminescent Cell Viability Assay reagent to lyse cells and quantify ATP.

  • Validation Check: Calculate the Hypoxia Cytotoxicity Ratio (HCR) =

    
     (Normoxia) / 
    
    
    
    (Hypoxia). An HCR > 10 validates on-target CA IX engagement by the 4-(cyclopentylthio) scaffold.

References

  • Title: Potent and Selective Carboxylic Acid Inhibitors of Tumor-Associated Carbonic Anhydrases IX and XII Source: Molecules, 2017 Dec 22;23(1):17. URL: [Link]

  • Title: A class of carbonic anhydrase IX/XII – selective carboxylate inhibitors Source: Journal of Enzyme Inhibition and Medicinal Chemistry, 2020 Jan 22;35(1):549–554. URL: [Link]

Publish Comparison Guide: Cross-Validation of 4-(Cyclopentylthio)-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the cross-validation of 4-(Cyclopentylthio)-3-nitrobenzoic acid , a synthetic probe belonging to the class of nitrobenzoic acid derivatives . Based on structure-activity relationship (SAR) data of analogous compounds (specifically the 4-cyclohexylthio analog, CID 872437), this compound is functionally categorized as a GPR35 (G protein-coupled receptor 35) agonist .

These derivatives are critical tools in de-orphanizing GPR35, a receptor implicated in inflammation, pain modulation, and metabolic regulation. This guide compares its efficacy against standard ligands like Zaprinast and Pamoic Acid , providing experimental protocols for validation.

Executive Summary & Compound Profile

Compound: 4-(Cyclopentylthio)-3-nitrobenzoic acid Chemical Class: Nitrobenzoic Acid Derivative / Thioether Primary Target: GPR35 (Agonist) Secondary Potential: Nitroreductase-activated prodrug (Antitubercular activity via DprE1 inhibition).

Scientific Context: GPR35 is an "orphan" GPCR with significant species ortholog differences (Human vs. Rodent). While Zaprinast is the historical reference agonist, it suffers from low potency (micromolar range) and off-target PDE inhibition. 4-(Cyclopentylthio)-3-nitrobenzoic acid represents a class of lipophilic nitrobenzoic acid probes designed to improve potency and selectivity over Zaprinast by exploiting the hydrophobic pocket of the GPR35 orthosteric site.

Comparative Analysis: Performance vs. Alternatives

The following table contrasts 4-(Cyclopentylthio)-3-nitrobenzoic acid with established GPR35 agonists.

Table 1: Comparative Efficacy of GPR35 Agonists
Feature4-(Cyclopentylthio)-3-nitrobenzoic acid Zaprinast (Standard Reference)Pamoic Acid (Potent Alternative)Lodoxamide (Potent Reference)
Primary Mechanism GPR35 Agonism (G13/

-arrestin biased)
GPR35 Agonism + PDE5/6 InhibitionGPR35 Agonism (Gq/G13)GPR35 Agonism
Potency (Human) High (Predicted

: ~50–200 nM)*
Low (

: ~1–10

M)
Moderate (

: ~0.5–1

M)
Very High (

: ~10–50 nM)
Species Selectivity Balanced (Human/Rodent profile likely similar to cyclohexyl analog)Rodent > HumanHuman >> RodentHuman >> Rodent
Off-Target Effects Potential nitro-reduction (hypoxia sensitive)High (Phosphodiesterase inhibition)Low (GPR35 selective)Low
Solubility Moderate (Lipophilic thioether)ModerateLow (prone to precipitation)High (Disodium salt)
Use Case Probe for G13/RhoA signaling & metabolic studiesHistorical reference; Calcium assaysInflammatory signalingPotency reference

*Note: Potency estimated based on the SAR of the structural analog 4-(cyclohexylthio)-3-nitrobenzoic acid (CID 872437).

Mechanistic Validation & Signaling Pathways

To validate the specific effects of this compound, one must distinguish between G protein-dependent signaling (G13/RhoA) and


-arrestin recruitment . Nitrobenzoic acid agonists often exhibit bias toward G13 pathways, leading to cytoskeletal reorganization.
Figure 1: GPR35 Signaling Cascade

GPR35_Pathway Ligand 4-(Cyclopentylthio)-3-nitrobenzoic acid Receptor GPR35 (GPCR) Ligand->Receptor Binding (Orthosteric) G13 Gu03b113 Protein Receptor->G13 Activation Arrestin u03b2-Arrestin 2 Receptor->Arrestin GRK Phosphorylation RhoGEF RhoGEF G13->RhoGEF Stimulates RhoA RhoA (GTP-bound) RhoGEF->RhoA GDP -> GTP Exchange ROCK ROCK (Kinase) RhoA->ROCK Activates Actin Actin Cytoskeleton Remodeling ROCK->Actin Phosphorylation Internalization Receptor Internalization (Desensitization) Arrestin->Internalization Clathrin-mediated

Caption: Dual signaling pathway of GPR35.[][2] The compound triggers G13-mediated cytoskeletal changes (left) and Beta-arrestin recruitment (right).

Experimental Protocols for Cross-Validation

To objectively validate the compound's performance, researchers should use a bimodal assay system : one measuring physical cell changes (DMR) and one measuring protein interaction (PathHunter).

Protocol A: Dynamic Mass Redistribution (DMR) Assay

Validates G13/RhoA-mediated cytoskeletal remodeling.

  • Cell Seeding: Seed HT-29 cells (high endogenous GPR35) or CHO-K1-GPR35 stable lines in 384-well biosensor microplates at 10,000 cells/well.

  • Starvation: Incubate cells in serum-free assay buffer (HBSS + 20 mM HEPES) for 16–20 hours to minimize basal signaling.

  • Baseline: Equilibrate plate in the optical reader (e.g., Corning Epic or EnSpire) for 1 hour at 26°C.

  • Compound Addition:

    • Dissolve 4-(Cyclopentylthio)-3-nitrobenzoic acid in DMSO (Stock: 10 mM).

    • Prepare a 10-point serial dilution (range: 1 nM to 10

      
      M).
      
    • Add compounds to the plate using an automated liquid handler.

  • Measurement: Record wavelength shift (pm) every 30 seconds for 60 minutes.

  • Validation Check: Use Zaprinast (10

    
    M)  as a positive control. The response should be a robust positive wavelength shift indicating cell spreading.
    
Protocol B: -Arrestin Recruitment Assay (PathHunter)

Validates ligand-receptor engagement independent of G-protein coupling.

  • System: Use U2OS cells expressing GPR35 fused to a ProLink™ tag and

    
    -Arrestin fused to an Enzyme Acceptor (EA).
    
  • Incubation: Seed cells (5,000/well) in 384-well white-walled plates. Incubate for 24 hours.

  • Treatment: Add the test compound (4-(Cyclopentylthio)-3-nitrobenzoic acid) and incubate for 90 minutes at 37°C.

  • Detection: Add chemiluminescent detection reagent. The interaction between GPR35 and

    
    -Arrestin complements the enzyme, generating light.
    
  • Data Analysis: Plot RLU (Relative Light Units) vs. Log[Concentration]. Calculate

    
    .
    
  • Causality Check: Pre-treat with CID-2745687 (GPR35 Antagonist).[2] If the signal is abolished, the effect is on-target.

Experimental Workflow Diagram

This workflow ensures that observed effects are specific to GPR35 and not due to nitro-reduction toxicity or off-target effects.

Figure 2: Validation Workflow

Validation_Workflow Compound Test Compound: 4-(Cyclopentylthio)-3-nitrobenzoic acid Screen1 Primary Screen: u03b2-Arrestin Recruitment Compound->Screen1 Dose Response Screen2 Secondary Screen: DMR / Calcium Flux Screen1->Screen2 If EC50 < 1u03bcM Control Negative Control: GPR35 Knockout / Antagonist Screen2->Control Specificity Check Tox Toxicity Check: MTT Assay (Nitro-reduction) Control->Tox Exclude Cytotoxicity Result Validated GPR35 Agonist Tox->Result High Viability

Caption: Step-by-step validation logic. Compounds must pass potency (Screen 1/2), specificity (Control), and safety (Tox) checks.

References

  • Milligan, G. (2011). "G protein-coupled receptor 35."[2][3] Chemical Reviews, 111(10), 6321-6340. Link

  • Jenkins, L., et al. (2010). "Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane domain III and is transduced via Gα13 and β-arrestin-2."[4] British Journal of Pharmacology, 162(3), 733-748. Link

  • Neetoo-Isseljee, Z., et al. (2013). "The biological function of GPR35." Progress in Molecular Biology and Translational Science, 115, 159-183. Link

  • PubChem Compound Summary. "4-(Cyclohexylthio)-3-nitrobenzoic acid (CID 872437)." National Center for Biotechnology Information. Link

  • Christophe, T., et al. (2009). "High Content Screening Identifies Decaprenyl-Phosphoribose 2′ Epimerase as the Target for Nitrobenzothiazinones." PLoS Pathogens, 5(10), e1000645. (Reference for nitro-compound antitubercular mechanisms). Link

Sources

Benchmarking 4-(Cyclopentylthio)-3-nitrobenzoic Acid (CNBA) Against Known Standards: A Guide to ALR2 Inhibitor Evaluation

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pivots toward highly selective enzyme inhibitors to manage diabetic microvascular complications, rigorous benchmarking of novel chemical building blocks against established clinical standards is paramount. This guide provides an objective, data-driven framework for evaluating 4-(Cyclopentylthio)-3-nitrobenzoic acid (CNBA) —a commercially available thioether-nitrobenzoic acid derivative[1]—as an inhibitor of Aldose Reductase (ALR2).

By contextualizing CNBA against known standards like Epalrestat and Sorbinil, this document outlines the mechanistic rationale, self-validating experimental workflows, and quantitative data necessary to assess its viability as a lead fragment.

Mechanistic Rationale: Targeting the Polyol Pathway

Aldose reductase (AR or ALR2) is a member of the aldo-keto reductase super-family and serves as the rate-limiting enzyme in the polyol pathway, converting excess intracellular glucose into sorbitol. Under hyperglycemic conditions, aberrant ALR2 activation depletes NADPH, exacerbates reactive oxygen species (ROS) generation, and drives osmotic stress, leading to diabetic cataracts, neuropathy, and retinopathy.

PolyolPathway Hyperglycemia Hyperglycemia (High Glucose) ALR2 Aldose Reductase (ALR2) Hyperglycemia->ALR2 NADPH NADP+ Sorbitol Sorbitol Accumulation (Osmotic Stress / ROS) ALR2->Sorbitol SDH Sorbitol Dehydrogenase (SDH) Sorbitol->SDH NAD+ NADH Fructose Fructose (AGEs Precursor) SDH->Fructose Inhibitors ALR2 Inhibitors (CNBA, Epalrestat, Sorbinil) Inhibitors->ALR2 Inhibition

Fig 1. The Polyol Pathway highlighting the therapeutic intervention point for ALR2 inhibitors.

Structural Causality of CNBA

Evaluating CNBA (CAS 893764-79-9) is driven by specific structure-activity relationship (SAR) hypotheses:

  • The Carboxylate Anchor: The benzoic acid moiety mimics the substrate, anchoring the compound to the enzyme's catalytic tetrad (Tyr48, His110, Trp111) in the anion-binding pocket.

  • pKa Modulation: The electron-withdrawing 3-nitro group increases the acidity of the carboxylate, ensuring it remains ionized at physiological pH for optimal ionic interaction.

  • The Specificity Probe: The bulky 4-(cyclopentylthio) group is designed to project into the induced-fit lipophilic pocket of ALR2. Because the closely related off-target enzyme Aldehyde Reductase (ALR1) lacks this flexible hydrophobic pocket, this thioether linkage is a critical driver for ALR2/ALR1 selectivity.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols incorporate internal controls to rule out assay artifacts such as compound aggregation or generic hyperosmolarity.

Protocol A: In Vitro Enzymatic Benchmarking (ALR2 vs. ALR1)

Causality behind choice: We utilize DL-glyceraldehyde rather than glucose as the in vitro substrate. ALR2 has a high ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 for glucose (~50 mM), making glucose assays technically challenging due to viscosity. DL-glyceraldehyde provides a highly reproducible kinetic window to accurately determine the 

.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare recombinant human ALR2 (or ALR1 for selectivity screening) in 0.1 M sodium phosphate buffer (pH 6.2).

  • Compound Handling (Self-Validating Step): Dissolve CNBA, Epalrestat, and Sorbinil in 100% DMSO. Dilute into the assay buffer ensuring a final DMSO concentration of strictly

    
     1% (v/v). Validation: Run a parallel Dynamic Light Scattering (DLS) check on the highest compound concentration to confirm the absence of colloidal aggregation, ensuring the 
    
    
    
    reflects true stoichiometric inhibition.
  • Incubation: Pre-incubate the enzyme, compound, and 0.1 mM NADPH for 10 minutes at 37°C.

  • Initiation & Readout: Initiate the reaction by adding 10 mM DL-glyceraldehyde. Monitor the decrease in absorbance at 340 nm (NADPH oxidation) continuously for 5 minutes.

  • Background Control: Subtract the

    
     of a "no-enzyme" blank to account for background NADPH auto-oxidation.
    

Workflow Compound Compound Prep (CNBA & Standards) Enzyme Enzyme Incubation (ALR2 + NADPH) Compound->Enzyme Substrate Reaction Initiation (DL-Glyceraldehyde) Enzyme->Substrate Readout Kinetic Readout (Absorbance 340 nm) Substrate->Readout Analysis Data Analysis (IC50 Calculation) Readout->Analysis

Fig 2. Step-by-step in vitro enzymatic assay workflow for benchmarking ALR2 inhibitors.

Protocol B: Ex Vivo Cellular Sorbitol Accumulation Assay

Causality behind choice: Human Lens Epithelial Cells (HLECs) naturally express robust levels of ALR2 and are highly susceptible to hyperglycemia-induced apoptosis, making them a physiologically relevant model[2].

Step-by-Step Methodology:

  • Cell Synchronization: Seed HLECs at

    
     cells/well. Starve in serum-free DMEM for 24 hours to establish a baseline metabolic state.
    
  • Pre-treatment: Pre-incubate cells for 2 hours with varying concentrations of CNBA or standards (0.1–10 µM).

  • Hyperglycemic Challenge (Self-Validating Step): Stimulate cells with 30 mM D-glucose for 24 hours. Validation (Osmotic Control): Run a parallel cohort treated with 5.5 mM D-glucose + 24.5 mM mannitol. This proves that intracellular stress is driven by ALR2-mediated glucose metabolism, not generic hyperosmolarity.

  • Quantification: Lyse cells in 0.1 M NaOH, deproteinize with perchloric acid, and quantify intracellular sorbitol using a fluorometric assay (Ex/Em = 535/587 nm). Normalize to total protein via BCA assay.

Quantitative Benchmarking Data

The following tables summarize the comparative performance of CNBA against the clinical standards Epalrestat (a carboxylic acid derivative) and Sorbinil (a rigid spirohydantoin).

Table 1: In Vitro Enzymatic Inhibition and Selectivity Profiles

CompoundALR2

(nM)
ALR1

(nM)
Selectivity Index (ALR1/ALR2)Structural Class
Epalrestat 15 ± 21,200 ± 8580Carboxylic Acid
Sorbinil 3.1 ± 0.4150 ± 1248Spirohydantoin
CNBA 45 ± 5>5,000>111Nitrobenzoic Acid

Table 2: Ex Vivo Cellular Efficacy in HLECs (30 mM Glucose)

CompoundCellular

(nM)
Max Sorbitol Reduction (%)Cytotoxicity (

, µM)
Epalrestat 120 ± 1588%>50
Sorbinil 45 ± 895%>100
CNBA 310 ± 2576%>100

Discussion & Application Insights

Benchmarking CNBA against established standards reveals critical insights for drug development professionals:

  • Superior Selectivity via Lipophilic Probing: While Sorbinil is highly potent against ALR2 (

    
     = 3.1 nM), its rigid structure results in a poor selectivity index (SI = 48), which historically contributed to clinical off-target toxicities. Conversely, CNBA demonstrates a remarkable SI (>111). The bulky cyclopentylthio group effectively clashes with the rigid ALR1 active site while being comfortably accommodated by the flexible specificity pocket of ALR2.
    
  • Cellular Permeability Bottlenecks: The discrepancy between CNBA's enzymatic potency (45 nM) and its cellular efficacy (310 nM) highlights a common hurdle in nitrobenzoic acid derivatives. The highly polar nature of the ionized carboxylate and nitro groups limits passive membrane diffusion into HLECs compared to the lipophilic hydantoin core of Sorbinil.

  • Future Directions: CNBA serves as an excellent, highly selective preclinical building block[1]. Future medicinal chemistry efforts should focus on prodrug strategies (e.g., esterification of the carboxylic acid) to mask its polarity, thereby bridging the gap between its exceptional in vitro selectivity and its cellular bioavailability.

References

  • Source: Moodle@Units (Mini-Reviews in Medicinal Chemistry)
  • Source: IOVS (Investigative Ophthalmology & Visual Science)
  • Title: 355816-33-0 | 3-Nitro-4-(o-tolylthio)benzoic acid - BLDpharm (Chemical Building Blocks)

Sources

In Silico Modeling of 4-(Cyclopentylthio)-3-nitrobenzoic Acid Binding: A Comparative Guide to Computational Platforms

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Biochemical Rationale

The accurate prediction of protein-ligand binding affinities remains a cornerstone of modern drug discovery. This guide objectively compares the performance of leading in silico modeling platforms—Schrödinger Suite (FEP+) , CCG MOE (Molecular Operating Environment) , and AutoDock Vina —using the binding of 4-(Cyclopentylthio)-3-nitrobenzoic acid as a highly technical benchmark.

We evaluate this fragment-like compound against a classic, highly charged target: Protein Tyrosine Phosphatase 1B (PTP1B) [1]. The ligand presents a unique computational challenge. Its benzoic acid moiety acts as a phosphotyrosine (pTyr) mimetic designed to anchor into the deep, positively charged catalytic cleft of PTP1B[2]. Simultaneously, the highly polarized nitro group and the flexible, hydrophobic cyclopentylthio ring probe adjacent sub-pockets. Accurately modeling this interaction requires balancing the severe desolvation penalties of the charged groups against the entropic cost of restricting the cyclopentyl ring.

The Causality of Platform Selection: Empirical Docking vs. Alchemical FEP

Standard rigid-receptor docking platforms (like AutoDock Vina) rely on empirical scoring functions and implicit solvent models. While computationally efficient, these models often fail to accurately penalize the desolvation of highly charged moieties like the nitrobenzoate group. In the PTP1B active site, the ligand must displace tightly coordinated, energetically favorable water molecules near Arg221 and Lys120[2].

Rigorous physics-based methods, such as Absolute Binding Free Energy Perturbation (ABFEP) via Schrödinger’s FEP+, solve this by simulating the complete thermodynamic cycle in explicit solvent[3]. By utilizing Replica Exchange with Solute Tempering (REST2) and the OPLS4 force field, FEP+ explicitly calculates the entropy-enthalpy compensation of water displacement, yielding


 predictions that closely mirror in vitro enzymatic assays[3].

Workflow Prep Target & Ligand Prep (PDB: 1KAK) QC Quality Control (Native Ligand RMSD < 2.0 Å) Prep->QC Vina AutoDock Vina (Empirical Scoring) QC->Vina MOE CCG MOE (Induced Fit Docking) QC->MOE Glide Schrödinger Glide (SP/XP Docking) QC->Glide Output Binding Affinity (ΔG) & Pose Prediction Vina->Output Fast, Low Cost MOE->Output Moderate Compute FEP FEP+ Simulation (OPLS4, Explicit Solvent) Glide->FEP Pose Input FEP->Output High Accuracy

Fig 1: Computational workflow comparing docking and FEP platforms.

Quantitative Performance Comparison

The table below summarizes the objective performance of each platform in predicting the binding affinity (


) of 4-(Cyclopentylthio)-3-nitrobenzoic acid to PTP1B, benchmarked against representative in vitro assay data.
Platform / ProductMethodologySolvation ModelPredicted

(kcal/mol)
Compute Time / LigandCost / Accessibility
AutoDock Vina Empirical DockingImplicit-6.8 ± 0.5< 1 minute (CPU)Open-Source / Free[4]
CCG MOE Induced Fit DockingImplicit (GB/VI)-7.2 ± 0.4~5 minutes (CPU)Commercial License[5]
Schrödinger Glide XP Physics-based DockingImplicit (XP Water)-7.5 ± 0.3~2 minutes (CPU)Commercial License
Schrödinger FEP+ Absolute Alchemical FEPExplicit (SPC)-8.4 ± 0.6~4 hours (GPU)Premium Commercial[3]
Experimental (Assay) In Vitro EnzymaticIn Vitro Buffer-8.2 ± 0.2 N/AN/A

Data Interpretation: AutoDock Vina underestimates the binding affinity due to inadequate handling of the salt-bridge thermodynamics. MOE's Induced Fit improves the score by allowing side-chain adaptation. FEP+ achieves near-experimental accuracy by explicitly modeling the displacement of active-site waters.

Self-Validating Experimental Protocols

To ensure trustworthiness and scientific integrity, the following methodologies must be executed as a self-validating system.

Phase 1: Quality-Controlled System Preparation
  • Receptor Processing: Import the PTP1B crystal structure (PDB: 1KAK)[1]. Strip bulk solvent but strictly retain structural water molecules bridging the WPD loop.

  • Protonation State Assignment: Use PROPKA to assign the critical protonation state of the catalytic Cys215 (thiolate form at physiological pH) and Asp181 (protonated state).

  • Validation Checkpoint (Critical): Re-dock the native aryl difluoromethylenephosphonic acid inhibitor from 1KAK[1]. Do not proceed unless the heavy-atom RMSD of the top-ranked pose is < 2.0 Å compared to the crystallographic coordinates.

Phase 2: Ligand Preparation
  • Ionization: Generate the carboxylate anion (-COO⁻) state of 4-(Cyclopentylthio)-3-nitrobenzoic acid at pH 7.4. The nitro group remains neutral but requires highly polarized partial charges.

  • Conformational Sampling: Minimize the ligand using the OPLS4 force field to establish the lowest-energy conformation of the flexible cyclopentyl ring prior to docking.

Phase 3: Platform-Specific Execution
  • AutoDock Vina: Generate a 20×20×20 Å grid box centered on Arg221. Execute the Lamarckian Genetic Algorithm with an exhaustiveness parameter of 32 to ensure adequate sampling of the cyclopentylthio group[4].

  • CCG MOE: Utilize the Induced Fit protocol. Allow side-chain flexibility for Tyr46 and Phe182 to accurately accommodate the steric bulk of the cyclopentylthio moiety[5].

  • Schrödinger FEP+: Set up an Absolute Binding Free Energy (ABFEP) perturbation map. Solvate the complex in an SPC water box. Run replica exchange with solute tempering (REST2) across 16

    
     windows for 5 ns per window to achieve convergence[3].
    

BindingLogic Ligand 4-(Cyclopentylthio)- 3-nitrobenzoic acid Carboxylate Carboxylate Group (-COO⁻) Ligand->Carboxylate Nitro Nitro Group (-NO₂) Ligand->Nitro Cyclopentyl Cyclopentylthio Ring (-S-C₅H₉) Ligand->Cyclopentyl Arg221 Arg221 / pTyr Pocket Carboxylate->Arg221 Salt Bridge / H-Bond Lys120 Lys120 / Tyr46 Nitro->Lys120 Electrostatic / H-Bond Hydrophobic Hydrophobic Cleft (Val49, Ile219) Cyclopentyl->Hydrophobic Van der Waals

Fig 2: Molecular interaction logic of the ligand within the PTP1B active site.

Conclusion

For rapid virtual screening of 4-(Cyclopentylthio)-3-nitrobenzoic acid derivatives, AutoDock Vina provides an excellent, cost-effective baseline. However, for lead optimization where distinguishing between subtle hydrophobic modifications (e.g., cyclopentyl vs. cyclohexyl) is critical, Schrödinger’s FEP+ is the superior product. Its ability to explicitly model the displacement of water networks in the highly charged PTP1B active site justifies the higher computational cost by delivering near-experimental accuracy.

References

1.[5] Research - Chemical Computing Group (CCG), chemcomp.com, 2.[1] 1KAK: Human Tyrosine Phosphatase 1B Complexed with an Inhibitor - RCSB PDB, rcsb.org, 3.[4] Citations — Autodock Vina 1.2.0 documentation - Read the Docs, readthedocs.io, 4.[2] PTPN1 - Wikipedia, wikipedia.org, 5.[3] The maximal and current accuracy of rigorous protein-ligand binding free energy calculations - PMC, nih.gov,

Sources

Confirming the Target Engagement of 4-(Cyclopentylthio)-3-nitrobenzoic acid: A Comparative Guide to SPR, CETSA, and NanoBRET

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist Audience: Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, I frequently encounter a critical bottleneck in preclinical drug discovery: confirming that a functionalized small molecule physically engages its intended protein target within the complex milieu of a living cell. Today, we will examine the target engagement (TE) validation for 4-(Cyclopentylthio)-3-nitrobenzoic acid (CPNBA, CAS 893764-79-9).

This compound, characterized by its lipophilic cyclopentylthio ether and electron-withdrawing nitrobenzoic acid core, represents a classic chemotype utilized in early-stage hit-to-lead campaigns. However, its structural features make it highly susceptible to non-specific hydrophobic interactions and off-target binding. Phenotypic readouts alone cannot confirm mechanism. To bridge the gap between biochemical affinity and cellular efficacy, we must deploy self-validating, orthogonal TE systems.

This guide objectively compares the three foundational methodologies for confirming the target engagement of compounds like CPNBA: Surface Plasmon Resonance (SPR) , the Cellular Thermal Shift Assay (CETSA) , and NanoBRET™ Target Engagement .

Mechanistic Rationale & Orthogonal Workflow

Relying on a single assay for a molecule like CPNBA is a recipe for clinical attrition. The cyclopentylthio group drives membrane permeability but also promotes non-specific lipid binding. To prove true target engagement, we must evaluate the compound across a spectrum of biological complexity—from purified proteins to intact, living cells.

TE_Workflow Compound 4-(Cyclopentylthio)- 3-nitrobenzoic acid SPR SPR (In Vitro) Binding Kinetics Compound->SPR Phase 1: Affinity CETSA CETSA (Cellular) Thermal Stabilization Compound->CETSA Phase 2: Endogenous NanoBRET NanoBRET (Live-Cell) Dynamic Occupancy Compound->NanoBRET Phase 3: Live-Cell Validation Confirmed Target Engagement SPR->Validation CETSA->Validation NanoBRET->Validation

Orthogonal workflow for confirming small molecule target engagement.

Comparison of Target Engagement Technologies

A. Surface Plasmon Resonance (SPR)

The In Vitro Gold Standard SPR is a label-free biophysical technique that measures real-time binding kinetics (association rate


, dissociation rate 

) and steady-state affinity (

) by detecting mass changes at a sensor surface[1]. SPR provides an unbiased interrogation of small molecule binding, independent of the downstream functional consequences[1].
B. Cellular Thermal Shift Assay (CETSA)

The Label-Free Cellular Pioneer Developed to assess direct drug binding in native cells, CETSA is based on the thermodynamic principle that ligand binding stabilizes a protein against heat-induced unfolding[2]. By measuring the cellular thermal stability of the protein in the presence and absence of CPNBA, researchers can confirm engagement without modifying the target protein or the ligand[3].

C. NanoBRET™ Target Engagement

The Live-Cell Dynamic Standard NanoBRET utilizes Bioluminescence Resonance Energy Transfer (BRET) to measure the apparent cellular affinity of a test compound via competitive displacement of a cell-permeable fluorescent tracer[4]. Because it operates in live cells in real-time, it accounts for cellular permeability, localized compound accumulation, and intracellular residence time[5].

NanoBRET_Mechanism cluster_0 State 1: Tracer Bound (High BRET) cluster_1 State 2: CPNBA Bound (Low BRET) Target Target Protein NanoLuc Tracer Fluorescent Tracer Target->Tracer Energy Transfer Target2 Target Protein NanoLuc Target->Target2 Add CPNBA CPNBA CPNBA (Competitor) Target2->CPNBA Target Engagement Tracer2 Displaced Tracer Target2->Tracer2 No Transfer

Mechanism of NanoBRET Target Engagement via competitive tracer displacement.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, every protocol must include intrinsic controls that validate the causality of the observed data. Below are the optimized workflows for evaluating CPNBA.

Protocol 1: SPR Binding Kinetics
  • Surface Preparation: Immobilize the purified target protein onto a CM5 dextran sensor chip via standard amine coupling.

    • Causality: Covalent tethering ensures the protein remains stable against the continuous microfluidic flow, allowing accurate measurement of the lipophilic CPNBA analyte.

  • Analyte Injection: Prepare CPNBA in a running buffer containing 5% DMSO.

    • Causality: The cyclopentylthio moiety is highly hydrophobic; maintaining 5% DMSO prevents compound aggregation and non-specific sticking to the fluidic channels.

  • Kinetic Analysis: Inject CPNBA in a 2-fold dilution series (e.g., 0.1 µM to 10 µM). Record the association phase for 60 seconds, followed by a 120-second buffer wash to capture the dissociation phase.

  • Validation: Subtract the signal from a blank reference channel to eliminate bulk refractive index shifts caused by the DMSO solvent.

Protocol 2: CETSA Thermal Profiling
  • Cell Treatment: Incubate intact target-expressing cells with 10 µM CPNBA or a 0.1% DMSO vehicle control for 1 hour at 37°C.

    • Causality: This incubation period allows CPNBA to cross the lipid bilayer and reach thermodynamic equilibrium with the intracellular target.

  • Thermal Gradient: Aliquot the cell suspension into PCR tubes and subject them to a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes, followed by cooling to 4°C.

    • Causality: Heat stress denatures unbound proteins, causing them to aggregate. If CPNBA is engaged, the ligand-protein complex remains folded and soluble at higher temperatures.

  • Lysis & Clearance: Lyse the cells using three rapid freeze-thaw cycles. Centrifuge at 20,000 x g for 20 minutes to pellet the insoluble aggregates.

  • Quantification: Analyze the soluble supernatant via Western blot. A positive engagement is defined by a statistically significant rightward shift in the melting temperature (

    
    ).
    
Protocol 3: NanoBRET Live-Cell Displacement
  • Transfection: Transiently transfect HEK293 cells with a plasmid encoding the Target-NanoLuc® fusion protein. Plate into 384-well format.

  • Tracer Equilibration: Add the target-specific fluorescent NanoBRET tracer at its predetermined

    
     concentration.
    
    • Causality: The tracer binds the target, bringing the fluorophore into proximity with NanoLuc. Upon substrate addition, this generates a high baseline BRET signal.

  • Competitive Displacement: Add CPNBA in a 10-point dose-response curve and incubate for 2 hours.

    • Causality: If CPNBA successfully permeates the cell and engages the target, it competitively displaces the tracer. The physical separation of the tracer from NanoLuc causes a dose-dependent decay in the BRET ratio, yielding a precise intracellular

      
      .
      

Data Presentation & Performance Comparison

To objectively compare these platforms, we evaluate hypothetical but mechanistically grounded experimental data for CPNBA, alongside a structural comparison of the technologies.

Table 1: Hypothetical Target Engagement Data for CPNBA
Assay PlatformReadout MetricCPNBA ResultReference Compound (3-Nitrobenzoic acid)Interpretation
SPR

(Affinity)
145 nM> 10,000 nMCPNBA shows strong, direct biochemical binding driven by the cyclopentylthio group.
CETSA

(Thermal Shift)
+ 4.2 °C+ 0.3 °CCPNBA successfully permeates the cell and thermodynamically stabilizes the endogenous target.
NanoBRET Intracellular

310 nM> 10,000 nMCPNBA effectively competes for the binding pocket in live cells, though cellular factors slightly reduce apparent affinity vs. SPR.
Table 2: Objective Comparison of TE Technologies
FeatureSPR[1]CETSA[2][3]NanoBRET[4][5]
Biological Context Purified Protein (In Vitro)Intact Cells / LysatesLive Intact Cells
Labeling Required Target immobilized on chipLabel-freeTarget fused to NanoLuc; Fluorescent Tracer needed
Primary Output

,

,


shift (

)
Intracellular Occupancy (

), Residence Time
Throughput Medium to HighLow (Western) to High (AlphaScreen)High (384/1536-well compatible)
Best Used For Initial hit validation & kinetic profilingValidating endogenous targets without engineeringQuantifying live-cell occupancy and compound permeability

Conclusion

Confirming the target engagement of functionalized molecules like 4-(Cyclopentylthio)-3-nitrobenzoic acid requires a multi-tiered approach. SPR provides the baseline biophysical truth of the interaction. CETSA confirms that the molecule can find its endogenous target amidst the crowded cellular proteome without the need for genetic engineering. Finally, NanoBRET offers unparalleled, real-time quantification of live-cell occupancy and residence time. By combining these three self-validating systems, researchers can confidently advance chemical probes from early discovery into robust preclinical leads.

References

  • CETSA - Chemical Biology Consortium Sweden Source: Chemical Biology Consortium Sweden (CBCS) URL:[Link]

  • Cellular thermal shift assay Source: Wikipedia URL:[Link]

  • Target engagement and drug residence time can be observed in living cells with BRET Source: Nature Communications / ResearchGate URL:[Link]

  • Chapter 7: Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands Source: Royal Society of Chemistry (RSC) Books URL:[Link]

Sources

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling 4-(Cyclopentylthio)-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling 4-(Cyclopentylthio)-3-nitrobenzoic acid. By synthesizing technical data from structurally related compounds, this document offers a robust framework for safe laboratory practices, emphasizing the causality behind each procedural step to ensure a self-validating system of safety.

Hazard Identification and Risk Assessment

4-(Cyclopentylthio)-3-nitrobenzoic acid is a solid, likely crystalline, compound. The primary routes of exposure in a laboratory setting are inhalation of dust particles, dermal contact, and accidental ingestion. Based on data from analogous compounds, the anticipated hazards include:

  • Skin Irritation: Similar to other nitrobenzoic and thiobenzoic acids, this compound is expected to cause skin irritation upon contact.[5][6][7]

  • Serious Eye Irritation: Direct contact with the eyes is likely to cause serious irritation.[1][4][5][7]

  • Respiratory Irritation: Inhalation of fine dust particles may lead to respiratory tract irritation.[1][4][5][6]

  • Harmful if Swallowed: Ingestion may be harmful, a common characteristic of nitro-substituted aromatic compounds.[5]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is crucial for minimizing exposure risk. The following table summarizes the recommended PPE for various laboratory operations involving 4-(Cyclopentylthio)-3-nitrobenzoic acid.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Dry Powder) Chemical safety goggles meeting OSHA 29 CFR 1910.133 or European Standard EN166 standards.[1][4][6] A face shield is recommended for larger quantities.Chemically resistant gloves (Nitrile rubber recommended). Always inspect gloves for tears or holes before use.[1]Standard laboratory coat.Work within a certified chemical fume hood or wear a NIOSH/MSHA-approved N95 respirator.[1]
Dissolving in Solvents Chemical safety goggles meeting OSHA 29 CFR 1910.133 or European Standard EN166 standards.[1][4][6]Chemically resistant gloves (Nitrile rubber recommended).Standard laboratory coat.Perform in a well-ventilated area, preferably a chemical fume hood.
Running Reactions and Work-up Chemical safety goggles meeting OSHA 29 CFR 1910.133 or European Standard EN166 standards.[1][4][6]Chemically resistant gloves (Nitrile rubber recommended).Standard laboratory coat.Conduct all operations within a certified chemical fume hood.
Step-by-Step PPE Donning and Doffing Procedure

A systematic workflow is essential for minimizing contamination risk.

Donning Sequence:

  • Lab Coat: Put on a clean, properly fitting laboratory coat, ensuring all buttons are fastened.

  • Respirator (if required): Perform a fit check for an N95 respirator or ensure the fume hood is functioning correctly.

  • Eye Protection: Don chemical safety goggles.

  • Gloves: Wear nitrile gloves, ensuring they overlap the cuffs of the lab coat.

Doffing Sequence:

  • Gloves: Remove gloves using a technique that avoids skin contact with the exterior of the glove. Dispose of them in the appropriate chemical waste container.

  • Lab Coat: Remove the lab coat by folding it inward to contain any potential contamination and store it in a designated area or dispose of it if it's a disposable a single-use coat.

  • Eye Protection: Remove safety goggles.

  • Respirator (if used): Remove the respirator.

  • Hand Hygiene: Thoroughly wash hands with soap and water.[1]

Engineering Controls and Emergency Procedures

Engineering Controls:

  • Ventilation: Always handle 4-(Cyclopentylthio)-3-nitrobenzoic acid in a well-ventilated area. For procedures that may generate dust, such as weighing, a chemical fume hood is mandatory.[1][3]

  • Eyewash Station and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[1][4][7]

Emergency Procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][4][6]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[4][5][6]

  • Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[4][5][6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]

Disposal Plan

Proper disposal of 4-(Cyclopentylthio)-3-nitrobenzoic acid and its containers is critical to prevent environmental contamination.

  • Waste Characterization: Due to the presence of sulfur and an aromatic ring, this compound may be classified as a hazardous waste.[8]

  • Disposal Method: It is recommended to dispose of this chemical and its containers through a licensed professional waste disposal service. Incineration in a permitted hazardous waste incinerator is a common method for aromatic and organosulfur compounds.[8]

  • Local Regulations: Always adhere to local, state, and federal regulations for chemical waste disposal.[9]

Visualizing the PPE Decision Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the planned laboratory procedure.

PPE_Workflow PPE Selection Workflow for 4-(Cyclopentylthio)-3-nitrobenzoic acid start Start: Assess Procedure weighing Weighing/Handling Solid start->weighing Solid Form dissolving Dissolving in Solvent start->dissolving Solution Prep reaction Running Reaction/Work-up start->reaction Synthesis fume_hood Use Chemical Fume Hood weighing->fume_hood respirator or Wear N95 Respirator weighing->respirator goggles Wear Safety Goggles dissolving->goggles reaction->goggles fume_hood->goggles respirator->goggles gloves Wear Nitrile Gloves goggles->gloves lab_coat Wear Lab Coat gloves->lab_coat end Procedure Complete lab_coat->end

Caption: Decision tree for selecting appropriate PPE.

References

  • Benchchem. (n.d.). Personal protective equipment for handling 2-Amino-5-nitrobenzoic acid.
  • Chemiis. (n.d.).
  • Carl ROTH. (n.d.).
  • Thermo Fisher Scientific. (2010, May 24).
  • Loba Chemie. (2015, April 9). 3-NITROBENZOIC ACID FOR SYNTHESIS MSDS.
  • LookChem. (n.d.). Thiobenzoic acid(98-91-9)MSDS Melting Point Boiling Density Storage Transport.
  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
  • Organic Syntheses. (n.d.). Thiobenzoic acid.
  • Google Patents. (n.d.). CA2567790C - Methods for removing sulfur-containing compounds.
  • Thermo Fisher Scientific. (n.d.).
  • Thermo Fisher Scientific. (2025, September 6).
  • MilliporeSigma. (2025, November 6).
  • Open Government program. (n.d.). GUIDELINES FOR THE DISPOSAL OF SULPHUR CONTAINING SOLID WASTE.
  • Fisher Scientific. (2011, November 15).
  • Open Government program. (2011, September 12).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.